PSB-1114 tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H15F2N2Na4O13P3S |
|---|---|
Molecular Weight |
626.18 g/mol |
InChI |
InChI=1S/C10H15F2N2O13P3S.4Na/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17;;;;/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20);;;;/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI Key |
QJECFJYNJYXNBL-ODQFIEKDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Agonist Activity of PSB-1114 Tetrasodium: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – PSB-1114 tetrasodium (B8768297) is a potent and selective synthetic agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important pharmacological tool.
Core Mechanism of Action: Potent and Selective P2Y2 Receptor Agonism
PSB-1114 tetrasodium acts as a selective agonist at the P2Y2 receptor.[1][2][3] The P2Y2 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). Upon binding, PSB-1114 mimics the action of these endogenous ligands, initiating a cascade of intracellular signaling events.
The selectivity of PSB-1114 for the P2Y2 receptor over other P2Y receptor subtypes, particularly P2Y4 and P2Y6, has been quantitatively demonstrated. This selectivity makes it a valuable tool for elucidating the specific roles of the P2Y2 receptor in various cellular and physiological contexts.[1][3]
Quantitative Analysis of Receptor Activation
The potency and selectivity of this compound have been determined through in vitro functional assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response, are summarized in the table below.
| Receptor Subtype | EC50 (nM) | Fold Selectivity (vs. P2Y2) |
| P2Y2 | 134[1][3] | - |
| P2Y4 | 9300[1][3] | >50-fold[1][3] |
| P2Y6 | 7000[1][3] | >50-fold[1][3] |
Table 1: Potency and Selectivity of this compound at Human P2Y Receptors.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by PSB-1114 initiates a well-characterized signaling cascade. The P2Y2 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including modulation of ion channels, gene expression, and cell proliferation.
Experimental Protocols
The determination of the potency and selectivity of this compound is typically performed using a calcium mobilization assay in a recombinant cell line expressing the human P2Y receptors. The following is a detailed methodology based on standard practices for such experiments.
Objective: To determine the EC50 values of PSB-1114 at human P2Y2, P2Y4, and P2Y6 receptors.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human P2Y2, P2Y4, or P2Y6 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
This compound: Stock solution prepared in deionized water.
-
Control Agonists: ATP and UTP.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or similar).
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293 cells expressing the respective P2Y receptor subtype in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into the 96-well or 384-well microplates at a density of 20,000-50,000 cells per well.
-
Incubate the plates for 18-24 hours to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and an equal concentration of Pluronic F-127 in the assay buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with the assay buffer to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and control agonists in the assay buffer.
-
Establish a baseline fluorescence reading for each well using the fluorescence plate reader.
-
Add the different concentrations of PSB-1114 or control agonists to the wells.
-
Immediately begin kinetic fluorescence measurements (typically every 1-2 seconds for 1-3 minutes) to detect the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity after agonist addition.
-
Normalize the data, with the maximal response to a saturating concentration of a standard agonist (e.g., ATP or UTP) set as 100% and the response of buffer-treated cells as 0%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the resulting concentration-response curve using a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the EC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective agonist of the P2Y2 receptor. Its mechanism of action involves the activation of the Gq/PLC/IP3 signaling pathway, leading to an increase in intracellular calcium. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this and other P2Y receptor modulators. The high selectivity of PSB-1114 makes it an indispensable tool for investigating the physiological and pathophysiological roles of the P2Y2 receptor, with potential implications for therapeutic development in various disease areas.
References
- 1. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PSB-1114 Tetrasodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for the study of P2Y2 receptors. This potent and selective agonist offers researchers a means to investigate the complex signaling pathways and physiological roles of this G-protein coupled receptor. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of PSB-1114 tetrasodium, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction
This compound is a chemically stable analog of uridine (B1682114) triphosphate (UTP) that acts as a potent and selective agonist for the P2Y2 receptor.[1][2] Its development was driven by the need for metabolically robust tools to probe the function of P2Y receptors, which are often rapidly degraded by ectonucleotidases.[3] The strategic structural modifications of PSB-1114, specifically the 4-thiouridine (B1664626) base and the β,γ-difluoromethylene triphosphate chain, confer both high affinity for the P2Y2 receptor and resistance to enzymatic degradation.[4]
Discovery and Development
The discovery of PSB-1114 was the result of systematic structural modifications of UTP aimed at improving subtype selectivity and metabolic stability. Researchers synthesized a series of UTP analogs and evaluated their activity at P2Y2, P2Y4, and P2Y6 receptors. The combination of a 4-thiouracil (B160184) base and a β,γ-difluoromethylene modification to the triphosphate chain resulted in PSB-1114, a compound with high potency at the P2Y2 receptor and significant selectivity over other P2Y subtypes.[5]
Subsequent studies have utilized PSB-1114 to investigate the role of P2Y2 receptor activation in various physiological and pathophysiological processes. For instance, in preclinical studies, the activation of the P2Y2 receptor by agonists has been shown to promote fibroblast activation and skeletal muscle fibrosis through AKT, ERK, and PKC signaling pathways.[6] Furthermore, P2Y2 receptor agonists with enhanced stability, like PSB-1114, have demonstrated cardioprotective effects against ischemic damage in both in vitro and in vivo models.[7]
Pharmacological Data
The pharmacological activity of PSB-1114 has been characterized primarily through in vitro functional assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| EC50 | 134 nM | Human P2Y2 | [3] |
| EC50 | 9.3 µM | Human P2Y4 | [3] |
| EC50 | 7.0 µM | Human P2Y6 | [3] |
Table 1: Potency and Selectivity of this compound
| Property | Value | Reference |
| Chemical Name | 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt | [1] |
| Molecular Formula | C10H11F2N2Na4O13P3S | [2] |
| Molecular Weight | 622.14 g/mol | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water | [2] |
Table 2: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathway
PSB-1114 exerts its effects by binding to and activating the P2Y2 receptor, a Gq/11 protein-coupled receptor.[8][9] Upon activation, the receptor initiates a downstream signaling cascade, leading to various cellular responses.
References
- 1. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to PSB-1114 Tetrasodium: A Potent and Selective P2Y2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PSB-1114 tetrasodium (B8768297). It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, cell biology, and drug discovery, with a particular focus on purinergic signaling.
Chemical Structure and Properties
PSB-1114 tetrasodium, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a synthetic analog of uridine (B1682114) triphosphate (UTP). Its structure is characterized by the substitution of a sulfur atom for the oxygen at the 4-position of the uracil (B121893) ring and the replacement of the oxygen bridge between the β and γ phosphates with a difluoromethylene group. This modification confers significant enzymatic stability to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt |
| Molecular Formula | C₁₀H₁₁F₂N₂Na₄O₁₃P₃S |
| Molecular Weight | 622.14 g/mol |
| CAS Number | 1657025-60-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Biological Activity and Pharmacological Profile
This compound is a potent and highly selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. The introduction of the difluoromethylene group makes PSB-1114 resistant to degradation by ectonucleotidases, which are enzymes that typically hydrolyze extracellular nucleotides, thus prolonging its biological activity.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Value |
| EC₅₀ | P2Y₂ | 134 nM[1] |
| P2Y₄ | > 10,000 nM | |
| P2Y₆ | > 10,000 nM | |
| Selectivity | P2Y₂ vs. P2Y₄/P2Y₆ | > 70-fold |
| Binding Affinity (Kᵢ) | P2Y₂ | Data not available |
| Enzymatic Stability | Resistant to ectonucleotidases | Qualitative data indicates high stability; quantitative half-life data is not readily available. |
P2Y₂ Receptor Signaling Pathway
Activation of the P2Y₂ receptor by PSB-1114 initiates a cascade of intracellular signaling events. The P2Y₂ receptor primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). Depending on the cell type, the P2Y₂ receptor can also couple to other G proteins such as Gs or Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Downstream of these initial events, signaling pathways involving Akt and ERK can also be activated.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general experimental protocol for assessing its activity at the P2Y₂ receptor using a calcium mobilization assay is provided below. This is a common method for characterizing the potency of P2Y₂ receptor agonists.
P2Y₂ Receptor Activation Assay: Calcium Mobilization
This protocol outlines the measurement of intracellular calcium mobilization in response to PSB-1114 stimulation in a cell line endogenously or recombinantly expressing the P2Y₂ receptor.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the human P2Y₂ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound stock solution.
-
ATP (as a positive control).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the P2Y₂ receptor-expressing cells in a 96-well microplate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (ATP) in HBSS at 2x the final desired concentration.
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add an equal volume of the 2x compound solutions to the corresponding wells.
-
Continuously record the fluorescence signal for a set period (e.g., 2-5 minutes) to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximum response observed with a saturating concentration of ATP.
-
Plot the normalized response against the logarithm of the PSB-1114 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Applications and Future Directions
This compound serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the P2Y₂ receptor. Its high potency, selectivity, and enzymatic stability make it ideal for in vitro and in vivo studies aimed at elucidating the function of the P2Y₂ receptor in various processes, including inflammation, ion transport, and cell proliferation.
Future research may focus on leveraging the properties of PSB-1114 to explore the therapeutic potential of targeting the P2Y₂ receptor in diseases such as cystic fibrosis, dry eye disease, and certain cancers. Further characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its translation into preclinical and clinical studies.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.
References
PSB-1114 Tetrasodium: A Pharmacological Tool for the P2Y2 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSB-1114 tetrasodium (B8768297) has emerged as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. Its enzymatic stability and subtype selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2Y2 receptor. This technical guide provides a comprehensive overview of PSB-1114, including its pharmacological properties, detailed experimental protocols for its use in key in vitro assays, and a summary of the P2Y2 receptor signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the P2Y2 receptor and its potential as a therapeutic target.
Introduction to PSB-1114 Tetrasodium
This compound, chemically known as 4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt, is a synthetic analog of UTP. It is characterized by its high potency and selectivity as a P2Y2 receptor agonist.[1][2] Its resistance to degradation by ectonucleotidases confers a significant advantage for in vitro and in vivo studies, ensuring sustained receptor activation. These properties have established PSB-1114 as a crucial tool for investigating the diverse functions of the P2Y2 receptor in various cellular processes, including proliferation, migration, and signaling.
Quantitative Pharmacological Data
The pharmacological profile of PSB-1114 has been characterized in various functional assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Potency of this compound at the Human P2Y2 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 134 nM | Inositol (B14025) Phosphate Accumulation | 1321N1 human astrocytoma cells | [3] |
Table 2: Selectivity Profile of this compound
| Receptor | EC50 | Selectivity vs. P2Y2 | Assay Type | Cell Line | Reference |
| P2Y2 | 134 nM | - | Inositol Phosphate Accumulation | 1321N1 human astrocytoma cells | [3] |
| P2Y4 | 9.3 µM | >50-fold | Inositol Phosphate Accumulation | 1321N1 human astrocytoma cells | [3] |
| P2Y6 | 7.0 µM | >50-fold | Inositol Phosphate Accumulation | 1321N1 human astrocytoma cells | [3] |
Note: A Ki value for PSB-1114 from a direct radioligand binding assay was not available in the reviewed literature.
P2Y2 Receptor Signaling Pathways
Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events. The P2Y2 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]
Beyond the canonical Gq pathway, the P2Y2 receptor can also couple to other G proteins, including Go and G12, and can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). These interactions lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving ERK1/2, and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][6]
Caption: P2Y2 Receptor Signaling Pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the activity of PSB-1114 at the P2Y2 receptor.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to P2Y2 receptor activation using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
96-well black, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
This compound
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.
-
Cell Loading: Remove the culture medium from the wells and wash once with HBS. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Add fresh HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.
-
Compound Addition: Add varying concentrations of PSB-1114 to the wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence ratio (340/380 nm excitation, 510 nm emission) over time to measure the change in intracellular calcium concentration.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Cell Proliferation/Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of PSB-1114 on cell proliferation. This assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.
Materials:
-
Fibroblasts or other relevant cell types
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
This compound
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: In a 96-well plate, dispense 100 µL of cell suspension at a density of approximately 5000 cells/well. Pre-incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 10 µL of various concentrations of PSB-1114 to the appropriate wells. Include vehicle-treated wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability or proliferation relative to the vehicle-treated control.
Western Blotting for Signaling Protein Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) by western blotting to confirm the activation of these signaling pathways by PSB-1114.
Materials:
-
Cells expressing the P2Y2 receptor
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with PSB-1114 at the desired concentration for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK or p-AKT overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total AKT.
Conclusion
This compound is a potent, selective, and stable agonist of the P2Y2 receptor. Its well-defined pharmacological characteristics and the availability of robust in vitro assays make it an indispensable tool for investigating the complex signaling and cellular functions regulated by the P2Y2 receptor. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the P2Y2 receptor in a variety of disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. PSB1114 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Selectivity of PSB-1114 Tetrasodium for P2Y2 over P2Y4 and P2Y6 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PSB-1114 tetrasodium (B8768297), a potent agonist for the P2Y2 receptor. The document details its activity at the P2Y2, P2Y4, and P2Y6 receptors, presents the relevant signaling pathways, and outlines the experimental methodologies used to determine its selectivity.
Data Presentation: Selectivity of PSB-1114 Tetrasodium
This compound has been identified as a potent and selective agonist for the P2Y2 receptor. Its selectivity is demonstrated by the significant difference in its half-maximal effective concentration (EC50) at the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.
| Compound | P2Y2 EC50 (nM) | P2Y4 EC50 (µM) | P2Y6 EC50 (µM) | Selectivity (Fold) vs P2Y4 | Selectivity (Fold) vs P2Y6 |
| This compound | 134[1] | 9.3[1] | 7.0[1] | >50[1] | >50[1] |
As reported, this compound displays greater than 50-fold selectivity for the P2Y2 receptor over the P2Y4 and P2Y6 receptors[1]. Some sources indicate a selectivity of over 60-fold[1][2].
Signaling Pathways
The P2Y2, P2Y4, and P2Y6 receptors are all G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC)[3][4][5][6][7][8]. However, they can also couple to other G proteins, resulting in a diverse range of downstream signaling events.
Experimental Protocols
The determination of agonist selectivity for P2Y receptors typically involves functional assays that measure the downstream consequences of receptor activation. A common method is the measurement of intracellular calcium mobilization in cells recombinantly expressing the target receptors.
Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a general procedure for assessing the potency of PSB-1114 at P2Y2, P2Y4, and P2Y6 receptors.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line, such as HEK293T or 1321N1 astrocytoma cells, which have low endogenous P2Y receptor expression.
-
Transiently or stably transfect the cells with plasmids encoding the human P2Y2, P2Y4, or P2Y6 receptor.
2. Cell Plating:
-
Seed the transfected cells into 96-well, black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
3. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
4. Dye Removal and Incubation:
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
5. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Perform serial dilutions of PSB-1114 to create a range of concentrations to be tested.
6. Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the different concentrations of PSB-1114 into the wells and continue to monitor the fluorescence signal over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
7. Data Analysis:
-
For each concentration of PSB-1114, determine the peak fluorescence response.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for each receptor subtype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSB 1114 | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The P2Y2 Receptor: A Comprehensive Technical Guide to its Role in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides ATP and UTP, is a critical regulator of a wide array of physiological and pathological processes.[1][2][3] Its ubiquitous expression across various tissues, including the brain, lungs, and kidneys, underscores its importance in cellular communication.[1][2] Activation of the P2Y2 receptor initiates a complex network of intracellular signaling pathways that govern fundamental cellular responses such as calcium mobilization, inflammation, cell migration, and proliferation. This guide provides an in-depth exploration of the P2Y2 receptor's signaling mechanisms, quantitative pharmacology, and the experimental protocols used for its study, positioning it as a significant therapeutic target for a multitude of diseases.
P2Y2 Receptor and G Protein Coupling
The P2Y2 receptor is a classic seven-transmembrane GPCR that serves as a sensor for extracellular ATP and UTP. Upon agonist binding, the receptor undergoes a conformational change, enabling it to couple with and activate several subfamilies of heterotrimeric G proteins. The specific G protein engaged is often dependent on the cell type and cellular context.
-
Gq/11 Coupling: This is the canonical and most well-characterized signaling axis for the P2Y2 receptor. Activation of Gαq or Gα11 proteins initiates the phospholipase C (PLC) signaling cascade.
-
Go and G12/13 Coupling: The P2Y2 receptor can also couple to Gαo and Gα12 proteins. This interaction is unique as it often requires the presence of an Arg-Gly-Asp (RGD) motif in the receptor's first extracellular loop, which facilitates a functional interaction with αv integrins. This receptor-integrin complex is necessary to access and activate Go and G12 pathways, which are crucial for cytoskeletal rearrangements and cell migration.
Core Signaling Pathways
Activation of the P2Y2 receptor unleashes a cascade of downstream signaling events, branching into multiple pathways that collectively regulate cellular function.
The Gq/11-PLC-Calcium Mobilization Pathway
The primary signaling pathway initiated by P2Y2 receptor activation is mediated through Gq/11 proteins.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).
-
PIP2 Hydrolysis: PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
PKC Activation: The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC) isoforms, which then phosphorylate a multitude of downstream protein targets, influencing processes like gene expression and cytokine release.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The P2Y2 receptor is a potent activator of the MAPK/ERK signaling cascade, which is fundamental for regulating cell proliferation, differentiation, and survival. P2Y2R can engage this pathway through several distinct mechanisms:
-
PKC-Dependent Activation: DAG and Ca2+, generated via the PLC pathway, can activate PKC, which in turn initiates the Raf/MEK/ERK phosphorylation cascade.
-
Src-Dependent Activation: The C-terminal tail of the P2Y2 receptor contains SH3-binding domains (PXXP motifs) that can recruit and activate the non-receptor tyrosine kinase Src. Activated Src can then trigger the MAPK cascade.
-
EGFR Transactivation: P2Y2R activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through the activation of metalloproteases like ADAM10 and ADAM17, which cleave membrane-bound EGF-like ligands, allowing them to bind and activate EGFR, subsequently initiating MAPK signaling.
References
An In-Depth Technical Guide on the Effect of PSB-1114 Tetrasodium on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Activation of the P2Y2 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a crucial second messenger involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of PSB-1114 tetrasodium, its effect on intracellular calcium levels, detailed experimental protocols for measuring these changes, and a summary of relevant quantitative data.
Introduction
Purinergic signaling, mediated by extracellular nucleotides and their receptors, plays a pivotal role in various physiological and pathophysiological processes, including inflammation, wound healing, and cell migration. The P2Y receptor family, a key component of this system, comprises eight distinct subtypes in mammals. Among these, the P2Y2 receptor is a Gq/11-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing [Ca²⁺]i.
This compound has been identified as a potent and selective agonist for the P2Y2 receptor, making it a valuable tool for studying the downstream effects of P2Y2 activation. This guide will focus on the impact of this compound on intracellular calcium signaling.
Mechanism of Action of this compound
As a selective P2Y2 receptor agonist, this compound mimics the action of endogenous ligands ATP and UTP. The binding of PSB-1114 to the P2Y2 receptor induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit then stimulates PLCβ, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the ER membrane, causing the release of Ca²⁺ from these intracellular stores. This rapid increase in cytosolic calcium concentration is a hallmark of P2Y2 receptor activation.
Signaling Pathway Diagram
Quantitative Data on this compound
This compound is characterized by its high potency and selectivity for the P2Y2 receptor.
| Parameter | Value | Reference |
| EC₅₀ for P2Y₂ Receptor | 134 nM | [1] |
| Selectivity | >60-fold selective versus P2Y₄ and P2Y₆ receptors | [1] |
Experimental Protocols for Measuring Intracellular Calcium Levels
The following provides a detailed methodology for a typical experiment to measure the effect of this compound on intracellular calcium levels using a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing the P2Y2 receptor or a cell line transfected with a P2Y2 receptor expression vector (e.g., 1321N1 human astrocytoma cells).
-
This compound: Stock solution prepared in an appropriate solvent (e.g., water or DMSO).
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127: To aid in the dispersion of the AM ester in aqueous media.
-
Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.
-
Probenecid: An anion transport inhibitor to prevent the extrusion of the de-esterified dye.
-
Ionomycin (B1663694): A calcium ionophore used as a positive control for maximal calcium influx.
-
EGTA: A calcium chelator used to determine the minimal fluorescence signal.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader or fluorescence microscope equipped with appropriate filters for the chosen calcium indicator.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
1. Cell Preparation: a. Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator. For example, for Fluo-4 AM, a final concentration of 2-5 µM is often used. To aid solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO, then mix with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS. b. Add Probenecid to the loading buffer (final concentration 1-2.5 mM) to prevent dye leakage. c. Aspirate the culture medium from the wells and wash the cells once with HBSS. d. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Cell Washing: a. After incubation, gently aspirate the loading buffer. b. Wash the cells twice with fresh HBSS (containing Probenecid if used in the loading buffer) to remove any extracellular dye. c. After the final wash, add 100 µL of HBSS to each well.
4. Fluorescence Measurement: a. Place the microplate in a fluorescence plate reader. b. Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fluo-4, excitation at ~494 nm and emission at ~516 nm; for Fura-2, ratiometric measurement with excitation at 340 nm and 380 nm, and emission at ~510 nm). c. Record a baseline fluorescence reading for a short period (e.g., 30-60 seconds). d. Using the instrument's injector, add a specific concentration of this compound to the wells. It is recommended to perform a dose-response experiment with a range of concentrations. e. Immediately begin kinetic reading of the fluorescence intensity for a period of 3-5 minutes to capture the calcium transient. f. Controls: Include wells with vehicle control (the solvent for PSB-1114), a positive control (e.g., ionomycin to induce maximal calcium influx), and a negative control (e.g., cells pre-incubated with a P2Y2 antagonist like AR-C118925 before adding PSB-1114).
5. Data Analysis: a. The change in intracellular calcium is typically expressed as a ratio of the fluorescence signal over the baseline fluorescence (F/F₀) for single-wavelength dyes like Fluo-4. b. For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm) is calculated.[3][4] c. To quantify the absolute [Ca²⁺]i, a calibration curve can be generated using calcium standards and the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380). d. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ for the calcium response.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y2 receptor in cellular signaling. Its high potency and selectivity allow for the specific activation of the P2Y2 receptor, leading to a measurable increase in intracellular calcium concentration. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the effects of this compound on intracellular calcium dynamics, thereby facilitating a deeper understanding of P2Y2-mediated physiological and pathological processes. Further studies are warranted to determine the precise quantitative relationship between PSB-1114 concentration and the magnitude and kinetics of the intracellular calcium response in various cell types.
References
- 1. rndsystems.com [rndsystems.com]
- 2. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
Investigating Purinergic Signaling with PSB-1114 Tetrasodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of utilizing PSB-1114 tetrasodium (B8768297) to investigate purinergic signaling, with a focus on its role as a potent and selective agonist for the P2Y2 receptor. Purinergic signaling, mediated by extracellular nucleotides like ATP and UTP, plays a crucial role in a vast array of physiological and pathophysiological processes, making it a key area of research for drug development.[1][2] PSB-1114, a stable analog of UTP, offers a powerful tool to dissect the downstream signaling cascades initiated by the activation of the Gq-coupled P2Y2 receptor.[3]
PSB-1114 Tetrasodium: A Selective P2Y2 Receptor Agonist
This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular ATP and UTP.[3] Its enzymatic stability makes it a reliable tool for in vitro and in vivo studies. The selectivity of PSB-1114 for the P2Y2 receptor over other P2Y receptor subtypes is a key advantage for targeted investigations.
Quantitative Data: Receptor Selectivity of PSB-1114
| Receptor Subtype | EC50 (μM) | Fold Selectivity vs. P2Y2 |
| P2Y2 | 0.134 | - |
| P2Y4 | >10 | >75 |
| P2Y6 | >10 | >75 |
Table 1: Selectivity profile of this compound for human P2Y receptors. Data compiled from publicly available sources.[3]
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by agonists like PSB-1114 primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[2][4][5]
Downstream of these initial events, P2Y2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This pathway is often linked to cellular processes such as proliferation and differentiation.
Experimental Protocols for Investigating PSB-1114 Activity
A thorough investigation of PSB-1114's effects on purinergic signaling involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays to characterize the downstream consequences of P2Y2 receptor activation by PSB-1114.
Intracellular Calcium Mobilization Assay
This assay is fundamental to confirming the activation of the Gq-coupled P2Y2 receptor by measuring the transient increase in intracellular calcium concentration.
Principle: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM. Upon binding to free calcium, the fluorescence properties of the dye change, which can be detected using a fluorescence plate reader or microscope.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Measurement:
-
Prepare a serial dilution of this compound in HBSS.
-
Use a fluorescence plate reader equipped with injectors to measure the baseline fluorescence.
-
Inject the PSB-1114 dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at 510 nm.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated to determine the intracellular calcium concentration.
-
Plot the peak change in the fluorescence ratio against the concentration of PSB-1114 to generate a dose-response curve and determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay is used to investigate the activation of the MAPK/ERK signaling pathway downstream of P2Y2 receptor activation.
Principle: Western blotting is used to detect the phosphorylated (activated) form of ERK1/2 in cell lysates following stimulation with PSB-1114.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of PSB-1114 for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Cytokine Release Assay
In immune cells, P2Y2 receptor activation can modulate the release of cytokines. This assay quantifies the effect of PSB-1114 on cytokine secretion.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant following treatment with PSB-1114.[1][6][7]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., macrophages, monocytes) in appropriate media.
-
For some experiments, a priming step with a pro-inflammatory stimulus like lipopolysaccharide (LPS) may be necessary to induce cytokine production.[6]
-
Treat the cells with various concentrations of PSB-1114 for a specified time period (e.g., 6-24 hours).
-
-
Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Analyze the effect of PSB-1114 on cytokine release compared to the control.
-
Experimental Workflow for Characterizing PSB-1114
A logical workflow is essential for a comprehensive characterization of PSB-1114's activity.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the P2Y2 receptor in cellular signaling. Its high potency and selectivity allow for precise investigation of the Gq/11-mediated signaling cascade and its downstream consequences, including calcium mobilization, ERK1/2 activation, and modulation of cellular functions like cytokine release. The detailed protocols and experimental workflow provided in this guide offer a robust framework for researchers to effectively utilize PSB-1114 in their studies of purinergic signaling, ultimately contributing to a deeper understanding of its physiological and pathological significance and aiding in the development of novel therapeutics.
References
- 1. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Through Purinergic Receptor P2Y2 Enhances Macrophage IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Fibroblast Activation using PSB-1114 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PSB-1114 tetrasodium (B8768297), a selective P2Y2 receptor agonist, to study fibroblast activation. Fibroblast activation is a critical process in tissue repair and the pathogenesis of fibrotic diseases. Understanding the signaling pathways that modulate this process is essential for the development of novel therapeutic strategies. PSB-1114 provides a valuable tool for in vitro and in vivo investigations of the role of the P2Y2 purinergic receptor in these processes.
Introduction
Fibroblast activation is characterized by the transformation of quiescent fibroblasts into proliferative and contractile myofibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.[1][2] Transforming growth factor-beta (TGF-β) is a potent inducer of fibroblast activation.[3][4][5] The purinergic receptor P2Y2 has emerged as a significant promoter of fibroblast activation and skeletal muscle fibrosis.[1][2] PSB-1114 tetrasodium, as a selective agonist of the P2Y2 receptor, can be employed to mimic and study the pathological activation of fibroblasts.[6][7] Activation of the P2Y2 receptor by PSB-1114 has been shown to enhance the proliferation and ECM production in fibroblasts.[1][2][6] The downstream signaling pathways implicated in P2Y2-mediated fibroblast activation include AKT, ERK, and PKC.[1][2]
Data Presentation
The following table summarizes the quantitative data on the effects of PSB-1114 on fibroblast activation as reported in the literature.
| Compound | Cell Type | Concentration | Time | Observed Effect | Reference |
| PSB-1114 | Wild type mouse skeletal muscle fibroblasts | 10 µM | 6, 12, 24, 48, 64, and 72 h | Slightly enhanced proliferation. | [1] |
| PSB-1114 | Wild type mouse skeletal muscle fibroblasts | Not specified | Not specified | Increased protein levels of TGF-β1, CTGF, Collagen I, and fibronectin. | [1][6] |
Signaling Pathway
The activation of the P2Y2 receptor by PSB-1114 initiates a signaling cascade that promotes fibroblast activation and fibrosis. This pathway involves the activation of key downstream kinases.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of PSB-1114 on fibroblast activation.
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Skeletal Muscle Fibroblasts
This protocol is adapted from methodologies described for isolating primary fibroblasts.[1]
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile dissection tools
-
Petri dishes
-
Centrifuge tubes
-
Cell culture flasks (25 cm²)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Carefully dissect the hind leg muscles and place them in a petri dish containing ice-cold RPMI-1640.
-
Under a dissecting microscope, remove blood vessels and bones from the muscle tissue.
-
Mince the muscle tissue into a slurry of approximately 2 mm³ pieces.
-
Transfer the minced tissue to a sterile tube containing a solution of Collagenase Type II (10 mg/mL) in complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate overnight at 37°C to digest the tissue.
-
Following incubation, centrifuge the cell suspension at 1600 x g for 10 minutes.
-
Aspirate the supernatant and wash the cell pellet with 5 mL of sterile DPBS. Repeat the centrifugation and washing step twice.
-
Resuspend the final cell pellet in 4-6 mL of fresh, warm complete culture medium.
-
Plate the cell suspension into 25 cm² cell culture flasks. Initially, use a low volume of media to allow the tissue pieces to adhere.
-
Place the flasks in a cell culture incubator.
-
After 3-4 days, gently add another 2 mL of complete medium. Outgrowth of fibroblasts should be observable within 3-7 days.
-
Change the medium every 2-3 days and subculture the cells as they reach confluence.
Protocol 2: Treatment of Fibroblasts with PSB-1114
Materials:
-
Cultured fibroblasts (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in sterile water or buffer)
-
Complete culture medium
-
Vehicle control (the same solvent used for the stock solution)
-
P2Y2 antagonist (optional control), e.g., AR-C118925
Procedure:
-
Seed the fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays) at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh complete culture medium.
-
Prepare working solutions of PSB-1114 by diluting the stock solution in culture medium to the final desired concentration (e.g., 10 µM).
-
Add the PSB-1114 working solution to the respective wells.
-
For control wells, add an equivalent volume of the vehicle. If using a P2Y2 antagonist, pre-treat the cells with the antagonist (e.g., 100 µM AR-C118925) for a specified time before adding PSB-1114.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 64, or 72 hours) before proceeding with analysis.
Protocol 3: Assessment of Fibroblast Proliferation (CCK-8 Assay)
Materials:
-
Fibroblasts cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
Procedure:
-
At the end of the treatment period with PSB-1114, add 10 µL of the CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
Protocol 4: Western Blot Analysis of Fibrotic Markers
Materials:
-
Treated and control fibroblast cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against α-SMA, Collagen I, CTGF, Fibronectin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
References
- 1. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of PSB-1114 Tetrasodium: A Detailed Guide for Researchers
Application Notes and Protocols for the In Vivo Use of the Selective P2Y₂ Receptor Agonist PSB-1114 Tetrasodium (B8768297) in Animal Models
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo applications of PSB-1114 tetrasodium, a potent and selective agonist for the P2Y₂ purinergic receptor. This guide synthesizes available data on its use in animal models, offering detailed experimental protocols and quantitative data to facilitate future research and drug development efforts.
Introduction to this compound
This compound is a nucleotide analogue that exhibits high selectivity for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4] P2Y₂ receptors are implicated in a wide range of physiological processes, including ion transport, inflammation, and cell proliferation, making them a target of interest for various therapeutic areas. The selectivity of PSB-1114 makes it a valuable tool for elucidating the specific roles of the P2Y₂ receptor in vivo.
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study utilizing PSB-1114 in an animal model. This study investigated the role of P2Y₂ receptors in the vascular control of breathing in mice.
| Animal Model | Compound | Dosage/Concentration | Administration Route | Key Findings | Reference |
| Mouse (in vitro brainstem slices) | PSB-1114 | 200 nM | Bath application | Mimicked CO₂/H⁺-induced vasoconstriction in the retrotrapezoid nucleus (RTN). | Cleary et al., 2020 |
| Mouse (anesthetized and awake) | PSB-1114 | Not specified in available data | Not specified in available data | Used to investigate the role of P2Y₂ receptors in chemoreception. | Cleary et al., 2020 |
Note: The precise in vivo dosage and administration route for PSB-1114 in the study by Cleary et al. (2020) are not available in the publicly accessible information. Researchers should consult the full-text article for these critical details.
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature.
In Vitro Vasoconstriction Assay in Mouse Brainstem Slices
This protocol is based on the methodology described by Cleary et al. (2020) to assess the effect of PSB-1114 on vascular tone.
Objective: To determine if the selective P2Y₂ receptor agonist PSB-1114 mimics the vasoconstrictor effect of CO₂/H⁺ in arterioles of the retrotrapezoid nucleus (RTN).
Animal Model:
-
Species: Mouse
-
Strain, age, and sex: Not specified in available data.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibratome
-
Microscope with imaging system
Procedure:
-
Prepare acute brainstem slices containing the RTN from mice.
-
Maintain the slices in a recording chamber continuously perfused with carbogen-aerated aCSF.
-
Identify and image arterioles within the RTN.
-
Establish a baseline vessel diameter by perfusing with standard aCSF.
-
Apply PSB-1114 (200 nM) to the bath and continuously perfuse.
-
Record changes in arteriole diameter over time.
-
Wash out the drug with standard aCSF to observe recovery.
-
Analyze the images to quantify the change in vessel diameter in response to PSB-1114 application.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved in the application of PSB-1114, the following diagrams are provided.
P2Y₂ Receptor Signaling Pathway
The activation of the P2Y₂ receptor by an agonist like PSB-1114 typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
References
- 1. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y2 receptor promotes intestinal microtubule stabilization and mucosal re-epithelization in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Calcium Imaging with PSB-1114 Tetrasodium, a Potent P2Y2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1] P2Y2 receptors are widely expressed and play crucial roles in various physiological processes, including inflammation, ion transport, and tissue repair. Upon activation, the P2Y2 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). This makes calcium imaging a powerful tool to study the activity of the P2Y2 receptor and the effects of agonists like PSB-1114 tetrasodium.
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize P2Y2 receptor activation. The methodologies described are applicable to a range of cell types, including common laboratory cell lines like Human Embryonic Kidney 293 (HEK293) cells, which endogenously express P2Y2 receptors.[2]
Signaling Pathway
Activation of the P2Y2 receptor by an agonist such as this compound triggers a well-defined signaling pathway that results in an increase in intracellular calcium. The receptor, upon agonist binding, activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1][3]
Caption: P2Y2 Receptor Signaling Pathway.
Data Presentation
The pharmacological properties of this compound have been characterized, demonstrating its potency and selectivity for the P2Y2 receptor.
| Compound | Target Receptor | Potency (EC50) | Selectivity | Reference |
| This compound | P2Y2 | 134 nM | >50-fold vs. P2Y4 and P2Y6 | [1] |
Experimental Protocols
This section details a general protocol for a calcium imaging assay to measure the effect of this compound on intracellular calcium levels in cultured cells.
Materials
-
Cells: HEK293 cells (or another cell line endogenously or recombinantly expressing the P2Y2 receptor).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: 96-well black, clear-bottom microplates.
-
Calcium Indicator: Fluo-4 AM (or Fura-2 AM).
-
This compound: Stock solution in water or buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: 20% solution in DMSO.
-
Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen calcium indicator.
Methods
-
Cell Culture:
-
Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 2-5 µM in assay buffer is common. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. Add a final 100 µL of assay buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM to generate a full dose-response curve.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the desired concentration of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable sigmoidal curve-fitting algorithm.
-
Caption: Experimental Workflow for Calcium Imaging.
Conclusion
This compound is a valuable pharmacological tool for studying the P2Y2 receptor. The protocols outlined in these application notes provide a robust framework for using calcium imaging to investigate the functional consequences of P2Y2 receptor activation in a variety of cellular contexts. These methods can be adapted for high-throughput screening of other potential P2Y2 receptor modulators or for more detailed mechanistic studies of P2Y2-mediated signaling.
References
Application Notes and Protocols for Determining the Dose-Response Curve of PSB-1114 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[1][2] Accurate determination of its dose-response curve is critical for characterizing its potency (EC50) and efficacy in various cellular and tissue models. These application notes provide detailed protocols for determining the dose-response relationship of PSB-1114 tetrasodium, focusing on a common downstream signaling event: intracellular calcium mobilization.
Mechanism of Action and Signaling Pathway
The P2Y2 receptor is predominantly coupled to the Gq/11 family of G-proteins.[3][4] Upon agonist binding, such as with PSB-1114, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.[4]
Experimental Protocol: Determination of EC50 using a Calcium Influx Assay
This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of PSB-1114 by measuring intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y2 receptor.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the P2Y2 receptor (e.g., HEK293-P2Y2, 1321N1 astrocytoma cells).
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in water.[2]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (optional): To inhibit dye leakage.
-
Microplate Reader: Equipped with fluorescence detection capabilities and injectors.
-
96-well, black, clear-bottom microplates.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Plate cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. Probenecid (e.g., 2.5 mM) can be included to prevent dye extrusion.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Dose-Response Preparation:
-
Prepare serial dilutions of PSB-1114 in the assay buffer. A common approach is to use a 10-point, 1:10 or 1:3 dilution series, starting from a high concentration (e.g., 100 µM) down to the picomolar range. Include a vehicle control (assay buffer only).
-
-
Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add a specific volume (e.g., 20 µL) of the PSB-1114 dilutions to the corresponding wells.
-
Continue to record the fluorescence response for at least 60-120 seconds to capture the peak response.
-
Data Analysis
-
Data Normalization: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data as a percentage of the maximal response observed with the highest concentration of PSB-1114.
-
Curve Fitting: Plot the normalized response against the logarithm of the PSB-1114 concentration.
-
EC50 Calculation: Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 value.[5][6]
Data Presentation
The following tables provide a template for organizing and presenting the dose-response data for PSB-1114 and a comparison with other relevant P2Y receptor agonists. The values presented are hypothetical and should be replaced with experimentally determined data.
Table 1: Dose-Response Data for this compound
| Concentration (nM) | Log Concentration | Mean Normalized Response (%) | Standard Deviation |
| 0 (Vehicle) | N/A | 0.0 | 2.1 |
| 0.1 | -10.0 | 5.2 | 3.5 |
| 1 | -9.0 | 15.8 | 4.1 |
| 10 | -8.0 | 35.4 | 5.2 |
| 100 | -7.0 | 52.1 | 4.8 |
| 1,000 | -6.0 | 78.9 | 6.3 |
| 10,000 | -5.0 | 95.3 | 3.9 |
| 100,000 | -4.0 | 99.8 | 2.7 |
Table 2: Potency and Selectivity of P2Y Agonists
| Compound | Target Receptor | EC50 (nM) | Selectivity vs. P2Y4 | Selectivity vs. P2Y6 |
| PSB-1114 | P2Y2 | 134 [1] | >50-fold [1] | >50-fold [1] |
| UTP | P2Y2/P2Y4 | ~500 | Low | Moderate |
| ATP | P2Y2 | ~1,000 | Low | Low |
Note: The EC50 value for PSB-1114 is based on published data and should be confirmed experimentally under the specific assay conditions.[1]
Conclusion
This document provides a comprehensive framework for determining the dose-response curve of the P2Y2 receptor agonist, this compound. By following the detailed protocol for the calcium influx assay and utilizing the provided templates for data presentation, researchers can accurately characterize the potency and efficacy of this compound, facilitating further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: The Use of PSB-1114 in Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting various organs, including skeletal muscle, heart, lungs, liver, and kidneys. A key cellular event in the progression of fibrosis is the activation of fibroblasts into myofibroblasts, which are highly secretory and contractile cells. The purinergic signaling pathway, particularly the activation of P2Y receptors by extracellular nucleotides like ATP and UTP, has emerged as a significant regulator of fibroblast function and fibrogenesis.
PSB-1114 is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor. In the context of fibrosis research, PSB-1114 serves as a valuable pharmacological tool to investigate the pro-fibrotic signaling cascades initiated by P2Y2 receptor activation. Studies have demonstrated that stimulating the P2Y2 receptor with PSB-1114 can promote fibroblast proliferation, migration, and the production of key ECM components, thereby mimicking pro-fibrotic conditions in vitro.[1] These application notes provide a comprehensive overview of the use of PSB-1114 in fibrosis research models, complete with detailed protocols and signaling pathway diagrams.
Mechanism of Action
PSB-1114 selectively binds to and activates the P2Y2 receptor. This activation initiates downstream signaling cascades that are crucial in the fibrotic process. The P2Y2 receptor is primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Furthermore, studies have shown that P2Y2 receptor activation in fibroblasts leads to the phosphorylation and activation of other critical signaling pathways, including the Akt (also known as protein kinase B) and extracellular signal-regulated kinase (ERK) pathways.[1] The convergence of these signaling cascades—AKT, ERK, and PKC—ultimately promotes the transcription of pro-fibrotic genes, leading to increased fibroblast proliferation, migration, and deposition of ECM proteins such as collagen and fibronectin.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the pro-fibrotic effects of PSB-1114 on primary skeletal muscle fibroblasts.
Table 1: Effect of PSB-1114 on Fibroblast Proliferation
| Treatment | Concentration | Incubation Time (hours) | Proliferation Assay | Result |
| PSB-1114 | 10 µM | 6, 12, 24, 48, 64, 72 | Cell Counting Kit-8 | Slight enhancement of proliferation of wild-type fibroblasts.[1] |
Table 2: Effect of PSB-1114 on Pro-Fibrotic Marker Expression in Wild-Type Fibroblasts
| Treatment | Concentration | Target Protein | Detection Method | Result |
| PSB-1114 | Not Specified | TGF-β1 | Western Blot | Substantial Increase[1] |
| PSB-1114 | Not Specified | CTGF | Western Blot | Substantial Increase[1] |
| PSB-1114 | Not Specified | Collagen I | Western Blot | Substantial Increase[1] |
| PSB-1114 | Not Specified | Fibronectin | Western Blot | Substantial Increase[1] |
Mandatory Visualizations
Caption: P2Y2 Receptor Pro-Fibrotic Signaling Pathway.
Caption: Experimental Workflow for In Vitro Fibrosis Modeling.
Experimental Protocols
Isolation and Culture of Primary Skeletal Muscle Fibroblasts
This protocol is adapted from standard methods for isolating primary fibroblasts from murine skeletal muscle.
Materials:
-
Skeletal muscle tissue from mice
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase
-
Phosphate Buffered Saline (PBS), sterile
-
70 µm cell strainer
-
Centrifuge
-
Tissue culture flasks/dishes
Protocol:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Aseptically dissect skeletal muscle tissue from the hind limbs.
-
Wash the tissue three times with ice-cold sterile PBS containing Penicillin-Streptomycin.
-
Mince the muscle tissue into a fine paste using sterile scalpels in a petri dish on ice.
-
Transfer the minced tissue to a sterile conical tube containing a digestion solution of DMEM with Collagenase II (e.g., 1000 U/mL) and Dispase (e.g., 2.4 U/mL).
-
Incubate at 37°C for 45-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new sterile conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto tissue culture dishes. Fibroblasts will adhere to the plastic surface.
-
After 2-3 hours, remove the non-adherent cells by washing with PBS and add fresh complete growth medium.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency.
Fibroblast Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of PSB-1114 on fibroblast proliferation.
Materials:
-
Primary skeletal muscle fibroblasts
-
Complete growth medium
-
PSB-1114
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Trypsinize and count the fibroblasts.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Prepare a stock solution of PSB-1114 and dilute it in culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of solvent used for PSB-1114, e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing PSB-1114 or vehicle control.
-
Incubate the plate for the desired time points (e.g., 6, 12, 24, 48, 64, and 72 hours).
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of proliferation relative to the vehicle control.
Western Blotting for Fibrotic Markers
This protocol describes the detection of pro-fibrotic proteins (e.g., Collagen I, α-SMA, Fibronectin) by Western blotting following treatment with PSB-1114.
Materials:
-
Primary skeletal muscle fibroblasts cultured in 6-well plates
-
PSB-1114
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Collagen I, anti-α-SMA, anti-Fibronectin, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with PSB-1114 (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
PSB-1114 is a critical tool for elucidating the role of P2Y2 receptor signaling in the pathogenesis of fibrosis. Its application in in vitro models, particularly with primary fibroblasts, allows for a detailed investigation of the molecular mechanisms driving fibroblast activation and ECM deposition. The provided protocols and data serve as a foundational guide for researchers aiming to utilize PSB-1114 to explore pro-fibrotic pathways and to screen for potential anti-fibrotic therapeutic agents that may target the P2Y2 receptor or its downstream effectors. While the primary evidence for PSB-1114's pro-fibrotic effects comes from skeletal muscle fibrosis models, the widespread expression of the P2Y2 receptor in various tissues suggests its potential utility in studying fibrosis in other organ systems.
References
Application Notes and Protocols for High-Throughput Screening Assays for P2Y2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), is a promising therapeutic target for a variety of conditions.[1] These include dry eye disease, cystic fibrosis, and inflammatory disorders.[2] The development of potent and selective P2Y2 receptor agonists requires robust and efficient high-throughput screening (HTS) assays. This document provides detailed application notes and protocols for two primary HTS methodologies for identifying and characterizing P2Y2 receptor agonists: a calcium mobilization assay and a fluorescence-based iodide influx assay.
P2Y2 Receptor Signaling Pathway
The P2Y2 receptor primarily couples to the Gq family of G proteins.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This rapid increase in intracellular calcium is a hallmark of P2Y2 receptor activation and serves as a reliable readout for HTS assays.[3]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for P2Y2 receptor agonists follows a standardized workflow designed for efficiency and reproducibility. The process begins with the preparation of microplates containing cells engineered to express the P2Y2 receptor. These cells are then loaded with a fluorescent dye that is sensitive to changes in intracellular calcium. The compound library is then added to the plates, and the fluorescence signal is monitored in real-time using an automated plate reader. Hits, defined as compounds that elicit a significant increase in fluorescence, are then subjected to further analysis to confirm their activity and determine their potency.
Quantitative Data for P2Y2 Receptor Agonists
The following table summarizes the potency (EC50 values) of common P2Y2 receptor agonists. EC50 is the concentration of an agonist that gives half of the maximal response. These values were determined using calcium mobilization or IP3 accumulation assays in various cell lines expressing the human P2Y2 receptor.
| Agonist | EC50 (µM) | Assay Type | Cell Line | Reference(s) |
| UTP | 0.049 | IP3 Accumulation | 1321N1 Astrocytoma | [1] |
| ATP | 0.085 | IP3 Accumulation | 1321N1 Astrocytoma | [1] |
| UTP-γ-S | 0.24 | IP3 Accumulation | 1321N1 Astrocytoma | [1] |
| Diquafosol (Up4U) | 0.1 | Calcium Mobilization | Not Specified | [1] |
| Denufosol (Up4dC) | 0.22 | Calcium Mobilization | Not Specified | [1] |
| 2-thio-UTP (MRS2698) | 0.008 | IP3 Accumulation | 1321N1 Astrocytoma | [4] |
| PSB-1114 | 0.134 | Calcium Mobilization | Not Specified | [5] |
| MRS2768 | 1.89 | IP3 Accumulation | Not Specified | [2][6] |
Experimental Protocols
Protocol 1: Homogeneous No-Wash Calcium Mobilization Assay
This protocol is designed for a 384-well format and is suitable for use with automated fluorescence plate readers such as the FLIPR (Fluorometric Imaging Plate Reader).
Materials:
-
HEK293 or 1321N1 cells stably expressing the human P2Y2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (water-soluble)
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
P2Y2 receptor agonists (e.g., ATP, UTP) for positive controls
-
Test compounds dissolved in DMSO
-
384-well black-wall, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Harvest and count the P2Y2-expressing cells.
-
Dilute the cells in culture medium to a final density of 10,000-20,000 cells per 25 µL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions. This typically involves reconstituting the dye concentrate in Assay Buffer containing probenecid. Probenecid is an anion-exchange transport inhibitor that helps to retain the dye inside the cells.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of test compounds and control agonists in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR Tetra).
-
Set the instrument to measure fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) kinetically.
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add 12.5 µL of the compound solution to the cell plate.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the calcium transient.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a positive control (e.g., a maximal concentration of ATP or UTP) and a vehicle control (Assay Buffer with DMSO).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
-
Protocol 2: Iodide Influx Assay using Ano1-YFP
This protocol describes a novel HTS method that measures the influx of an extracellular halide (iodide) through a co-expressed calcium-activated chloride channel (Anoctamin-1, Ano1) as a downstream indicator of P2Y2 receptor activation. The influx of iodide quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[5][7]
Materials:
-
FRT (Fischer Rat Thyroid) cells stably co-expressing the human P2Y2 receptor, Ano1, and YFP-H148Q/I152L.[7]
-
Cell culture medium (e.g., F-12 with 10% FBS)
-
Assay Buffer: PBS or HBSS
-
Stimulation Buffer: Assay Buffer containing Sodium Iodide (NaI) at a final concentration of 10-30 mM.
-
P2Y2 receptor agonists for positive controls
-
Test compounds dissolved in DMSO
-
384-well black-wall, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Plate the engineered FRT cells into 384-well plates as described in Protocol 1.
-
Incubate overnight to form a confluent monolayer.
-
-
Assay Execution:
-
On the day of the assay, wash the cells once with Assay Buffer.
-
Add 25 µL of Assay Buffer containing the test compounds or controls to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated additions.
-
Set the instrument to measure YFP fluorescence (e.g., excitation ~500 nm, emission ~540 nm).
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's liquid handler, add 25 µL of Stimulation Buffer (containing NaI) to initiate the reaction.
-
Monitor the rate of fluorescence quenching over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the influx of iodide, which is dependent on the activation of the P2Y2 receptor and the subsequent increase in intracellular calcium.
-
Calculate the initial rate of quenching for each well.
-
Normalize the rates to positive and negative controls.
-
Determine the EC50 values for active compounds by plotting the normalized rate against the compound concentration.
-
Conclusion
The HTS assays described in these application notes provide robust and reliable methods for the identification and characterization of P2Y2 receptor agonists. The choice between the calcium mobilization and iodide influx assays will depend on the available instrumentation, cell lines, and specific screening objectives. Both methods are amenable to automation and can be readily integrated into drug discovery workflows to accelerate the development of novel therapeutics targeting the P2Y2 receptor.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Profibrotic Responses with PSB-1114 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1114 tetrasodium (B8768297) is a potent and selective agonist for the P2Y2 purinergic receptor.[1] Emerging research has identified a significant role for the P2Y2 receptor in the pathogenesis of fibrosis. Activation of this receptor on fibroblasts can trigger a cascade of events leading to increased cell proliferation, migration, and excessive deposition of extracellular matrix (ECM), which are hallmark features of fibrotic diseases.[2][3] Notably, studies in skeletal muscle fibrosis have demonstrated that PSB-1114 can enhance the proliferation of fibroblasts and stimulate the production of key profibrotic proteins, including collagen I and fibronectin.[2][4]
These application notes provide a comprehensive guide for utilizing PSB-1114 tetrasodium as a tool to investigate profibrotic signaling pathways and cellular responses in vitro. The detailed protocols and data presented herein are intended to assist researchers in designing and executing experiments to explore the mechanisms of fibrosis and to evaluate potential anti-fibrotic therapies.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating the P2Y2 receptor, a G-protein coupled receptor (GPCR). In the context of fibrosis, activation of the P2Y2 receptor in fibroblasts has been shown to stimulate downstream signaling pathways involving Protein Kinase B (AKT), Extracellular Signal-Regulated Kinase (ERK), and Protein Kinase C (PKC).[2][5] This signaling cascade ultimately leads to the upregulation of genes associated with cell proliferation and ECM synthesis, thereby promoting a profibrotic phenotype.[2][4]
Figure 1: PSB-1114 Signaling Pathway in Fibroblasts.
Quantitative Data
The following tables summarize the effects of PSB-1114 on fibroblast proliferation and the expression of profibrotic markers as reported in studies on skeletal muscle fibrosis.
Table 1: Effect of PSB-1114 on Fibroblast Proliferation
| Treatment | Concentration | Duration | Assay | Result | Reference |
| PSB-1114 | 10 µM | 6-72 hours | CCK-8 | Slight enhancement of proliferation in wild-type fibroblasts. | [4] |
Table 2: Effect of PSB-1114 on Profibrotic Marker Expression in Wild-Type Fibroblasts
| Protein Marker | Treatment | Result | Reference |
| TGF-β1 | PSB-1114 (10 µM) | Substantial Increase | [4] |
| CTGF | PSB-1114 (10 µM) | Substantial Increase | [4] |
| Collagen I | PSB-1114 (10 µM) | Substantial Increase | [4] |
| Fibronectin | PSB-1114 (10 µM) | Substantial Increase | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the profibrotic effects of PSB-1114 on primary fibroblasts.
Protocol 1: Isolation and Culture of Primary Skeletal Muscle Fibroblasts
This protocol describes the isolation of primary fibroblasts from mouse skeletal muscle using a differential attachment method.[4]
Materials:
-
Mouse thigh muscle tissue
-
RPMI-1640 medium
-
Collagenase Type II (0.2%)
-
Fibroblast Growth Medium (FGM)
-
70 µm and 40 µm cell strainers
-
Centrifuge
-
CO2 incubator
Procedure:
-
Dissect thigh muscles from a sacrificed mouse and place them in a petri dish containing RPMI-1640 on ice.
-
Under a dissecting microscope, remove blood vessels and bones, and mince the muscle tissue into a slurry.
-
Add 0.2% Collagenase Type II and incubate at 37°C for 45 minutes with gentle shaking.
-
Stop the digestion by adding FGM.
-
Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FGM and plate in a culture dish.
-
Incubate at 37°C in a 5% CO2 incubator for 40 minutes to allow fibroblasts to attach.
-
After 40 minutes, carefully remove the non-adherent cells (myocytes) and add fresh FGM to the attached fibroblasts.
-
Culture the primary fibroblasts in FGM, changing the medium every 2-3 days.
Protocol 2: Fibroblast Proliferation Assay (CCK-8)
This protocol measures the effect of PSB-1114 on the proliferation of primary fibroblasts.[4]
Materials:
-
Primary fibroblasts
-
96-well plates
-
Fibroblast Growth Medium (FGM)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed primary fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with 10 µM PSB-1114 or vehicle control in fresh FGM.
-
Incubate the plate for various time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C.
-
At each time point, add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis of Profibrotic Markers
This protocol is for detecting changes in the expression of profibrotic proteins in fibroblasts following treatment with PSB-1114.[4]
Materials:
-
Primary fibroblasts
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (TGF-β1, CTGF, Collagen I, Fibronectin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Culture primary fibroblasts to 70-80% confluency.
-
Treat cells with 10 µM PSB-1114 or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 40 µg) on an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Figure 2: Experimental Workflow for Studying Profibrotic Responses.
Troubleshooting
-
Low cell viability after isolation: Ensure gentle tissue handling and optimize digestion time with Collagenase Type II.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variability in proliferation assays: Ensure consistent cell seeding density and proper mixing of CCK-8 reagent.
Conclusion
This compound serves as a valuable pharmacological tool for inducing and studying profibrotic responses in vitro. By activating the P2Y2 receptor, it provides a model system to investigate the cellular and molecular mechanisms driving fibrosis. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the role of purinergic signaling in fibrotic diseases and to screen for novel therapeutic interventions.
References
- 1. Stimulation of fibroblast collagen and total protein formation by an endothelial cell-derived factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
PSB-1114 tetrasodium solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of PSB-1114 tetrasodium (B8768297).
Frequently Asked Questions (FAQs)
Q1: What is PSB-1114 tetrasodium and what is its primary mechanism of action?
A1: this compound is a potent, enzymatically stable, and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor (GPCR).[1] Its EC₅₀ (half maximal effective concentration) is approximately 134 nM. It displays over 50-fold selectivity for the P2Y₂ receptor compared to P2Y₄ and P2Y₆ receptors. Activation of the P2Y₂ receptor by an agonist like PSB-1114 initiates a signaling cascade, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes PIP₂ into the secondary messengers IP₃ and DAG, which results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).
P2Y₂ Receptor Signaling Pathway
Caption: P2Y₂ receptor activation cascade initiated by PSB-1114.
Q2: What is the solubility of this compound?
Solubility and Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 622.14 g/mol | |
| Molecular Formula | C₁₀H₁₁F₂N₂Na₄O₁₃P₃S | |
| Primary Solvent | Water |
| Purity | ≥98% (as determined by HPLC) | |
Q3: How should I prepare a stock solution of this compound?
A3: Preparing a stock solution requires careful handling to ensure accuracy and stability. The following protocol outlines the preparation of a 10 mM aqueous stock solution.
Experimental Protocol: Preparation of 10 mM PSB-1114 Stock Solution
-
Pre-equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Mass Calculation: Calculate the required mass of this compound for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 622.14 g/mol x 1000 mg/g = 6.22 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the desired volume of high-purity, sterile water (e.g., nuclease-free water) to the tube.
-
Dissolution: Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If needed, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the compound's stability and activity.
Storage Condition Summary
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C or -80°C | Up to 3 years at -20°C | Protect from moisture. |
| In Solvent | -80°C | Up to 6 months | Minimize freeze-thaw cycles by preparing aliquots. |
| In Solvent | -20°C | Up to 1 month | For shorter-term storage. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and use of this compound solutions.
Problem: The compound will not fully dissolve.
-
Possible Cause 1: Incorrect Solvent. PSB-1114 is a tetrasodium salt, indicating high polarity. It is most soluble in aqueous solutions. Using non-polar organic solvents will result in poor solubility.
-
Solution: Ensure you are using high-purity water or an appropriate aqueous buffer (e.g., PBS, HEPES).
-
-
Possible Cause 2: Solution is Saturated. You may be attempting to create a solution above its solubility limit.
-
Solution: Re-calculate your desired concentration. Most applications use stock solutions in the 1-10 mM range. If a higher concentration is needed, gently warm the solution (e.g., to 37°C) and increase vortexing or sonication time. Be cautious, as excessive heat may degrade the compound.
-
-
Possible Cause 3: Low-Quality Reagent or Solvent. Impurities in either the compound or the solvent can affect solubility.
-
Solution: Use high-purity PSB-1114 from a reputable supplier and sterile, nuclease-free water or high-quality buffer.
-
Problem: The solution appears cloudy or has precipitates after storage.
-
Possible Cause 1: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution or degrade.
-
Solution: Prepare single-use aliquots of your stock solution immediately after preparation to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Buffer Incompatibility. Components of your buffer system (e.g., high concentrations of divalent cations) may interact with the phosphate (B84403) groups of PSB-1114, leading to precipitation over time.
-
Solution: If using a buffer, ensure it is well-characterized for use with nucleotides. When in doubt, prepare the initial stock solution in pure water and perform final dilutions directly in the experimental buffer just before use.
-
-
Possible Cause 3: Microbial Contamination. If the solution was not prepared under sterile conditions, microbial growth can cause cloudiness.
-
Solution: Prepare solutions using sterile techniques and reagents. Filter-sterilize the final solution through a 0.22 µm filter if necessary, ensuring the filter material is compatible with the compound.
-
Troubleshooting Workflow for Solution Preparation
Caption: Decision tree for resolving PSB-1114 solution issues.
References
Technical Support Center: Optimizing PSB-1114 Tetrasodium Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experiments using the P2Y2 receptor agonist, PSB-1114 tetrasodium (B8768297). Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is PSB-1114 tetrasodium and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves binding to and activating the P2Y2 receptor, which is endogenously activated by nucleotides like ATP and UTP. This activation triggers downstream intracellular signaling pathways, primarily through the coupling to Gq/11, Go, and G12 proteins.
Q2: What are the key signaling pathways activated by PSB-1114 through the P2Y2 receptor?
A2: Activation of the P2Y2 receptor by PSB-1114 initiates several signaling cascades. The canonical pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3] Additionally, the P2Y2 receptor can signal through the activation of small GTPases like Rho and Rac, influencing cytoskeletal dynamics and cell migration.[1]
Q3: What is a suitable starting concentration for in vitro experiments with PSB-1114?
A3: The optimal concentration of PSB-1114 will depend on the specific cell type and assay being used. Based on its reported half-maximal effective concentration (EC50) of 134 nM, a good starting point for a dose-response experiment would be in the range of 1 nM to 10 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in water. For a stock solution, it is often supplied pre-dissolved at a concentration of 10 mM. To prepare your own stock solution, dissolve the compound in high-purity water. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -80°C for long-term stability.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 622.14 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in water | |
| Storage | Store at -80°C | |
| EC50 (P2Y2 Receptor) | 134 nM | [4] |
Table 2: Receptor Selectivity Profile of PSB-1114
| Receptor Subtype | Activity | Selectivity vs. P2Y2 | Reference |
| P2Y2 | Agonist | - | [4] |
| P2Y4 | >60-fold lower potency | >60-fold | [4] |
| P2Y6 | >60-fold lower potency | >60-fold | [4] |
Experimental Protocols
Detailed Protocol for a Fluorescence-Based Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium mobilization in response to PSB-1114 stimulation in a cell line endogenously or recombinantly expressing the P2Y2 receptor (e.g., HEK293 or A549 cells).
Materials:
-
This compound
-
Cells expressing the P2Y2 receptor
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 1-2.5 mM) can be included to inhibit the extrusion of the dye from the cells.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
-
Preparation of PSB-1114 Dilutions:
-
Prepare a stock solution of PSB-1114 in water.
-
Perform serial dilutions of the PSB-1114 stock solution in HBSS to achieve a range of concentrations for the dose-response curve (e.g., from 1 nM to 10 µM). Prepare these at a 2x or 5x final concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add your PSB-1114 dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give the ratio ΔF/F₀.
-
Determine the peak fluorescence response for each concentration of PSB-1114.
-
Plot the peak response against the logarithm of the PSB-1114 concentration to generate a dose-response curve and calculate the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | 1. Low P2Y2 receptor expression in cells.2. Inactive PSB-1114 compound.3. Incorrect assay conditions (e.g., dye loading, buffer composition).4. Cell health issues. | 1. Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher expression or transient transfection.2. Prepare a fresh stock solution of PSB-1114. Confirm the activity with a positive control (e.g., ATP or UTP).3. Optimize dye concentration and loading time. Ensure the assay buffer is appropriate for your cells.4. Check cell viability and ensure they are in a healthy growth phase. |
| High background fluorescence | 1. Incomplete removal of extracellular dye.2. Autofluorescence from the compound or media.3. Cell death leading to dye leakage. | 1. Ensure thorough but gentle washing after dye loading.2. Run a control with PSB-1114 in the absence of cells to check for compound autofluorescence.3. Assess cell viability before and after the assay. |
| Inconsistent results between wells/experiments | 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors.4. Variation in incubation times. | 1. Ensure a homogenous cell suspension before seeding.2. Use a multichannel pipette for consistent dye loading across the plate.3. Calibrate pipettes and use proper pipetting techniques.4. Standardize all incubation times. |
| Rapid signal decay | 1. Receptor desensitization.2. Photobleaching of the fluorescent dye. | 1. This can be a natural physiological response. Analyze the peak fluorescence for quantification.2. Reduce the intensity of the excitation light or the duration of the measurement. |
Mandatory Visualizations
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
References
Potential off-target effects of PSB-1114 tetrasodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-1114 tetrasodium (B8768297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of PSB-1114 tetrasodium?
This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its mechanism of action involves binding to and activating the P2Y2 receptor, which primarily couples to the Gq/11 protein. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.
Q2: What are the known off-target effects of this compound?
The term "off-target" for PSB-1114 is best understood in the context of its selectivity for other P2Y receptor subtypes. PSB-1114 is highly selective for the P2Y2 receptor. It exhibits significantly lower potency at the P2Y4 and P2Y6 receptors.[1][2] This selectivity is a key feature of the compound, making it a valuable tool for studying P2Y2-mediated signaling with minimal interference from these other related receptors. There is limited information available on its binding to a wider range of unrelated receptors, but it is generally considered a selective P2Y2 agonist.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -80°C. The compound is soluble in water. For experimental use, it is advisable to prepare fresh aqueous solutions or aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Data: Selectivity Profile of PSB-1114
The following table summarizes the potency of this compound at various P2Y receptors, demonstrating its selectivity for the P2Y2 subtype.
| Receptor Subtype | Agonist Activity (EC50) | Selectivity vs. P2Y2 | Reference |
| P2Y2 | 134 nM | - | |
| P2Y4 | 9.3 µM | >50-fold | |
| P2Y6 | 7.0 µM | >50-fold |
Signaling Pathway
The diagram below illustrates the primary signaling pathway activated by PSB-1114 through the P2Y2 receptor.
Troubleshooting Guide
Q4: I am not observing a cellular response after applying PSB-1114. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Steps |
| Low or no P2Y2 receptor expression in the cell model. | 1. Confirm P2Y2 receptor expression in your specific cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. 2. If expression is low, consider using a cell line known to endogenously express high levels of P2Y2 or a transiently/stably transfected cell line. |
| Receptor desensitization or internalization. | 1. P2Y2 receptors can undergo rapid desensitization and internalization upon prolonged agonist exposure. 2. Minimize pre-incubation times with PSB-1114. 3. Ensure cells are not repeatedly stimulated. Allow for a recovery period if multiple additions are necessary. |
| Degradation of PSB-1114. | 1. Ensure the compound has been stored correctly at -80°C. 2. Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution. |
| Issues with the assay. | 1. Verify the health and viability of your cells. 2. Check the functionality of your detection reagents (e.g., calcium indicator dyes). 3. Include a positive control for your assay (e.g., ATP or UTP, which also activate P2Y2 receptors) to confirm the assay is working correctly. |
Q5: The EC50 value I calculated is different from the published data. Why might this be?
| Possible Cause | Explanation and Suggestions |
| Different experimental conditions. | EC50 values are highly dependent on the specific assay conditions. Factors such as cell density, assay buffer composition, temperature, and incubation time can all influence the measured potency. Ensure your protocol is consistent and compare your conditions to those in the cited literature. |
| Variations in receptor expression levels. | The density of P2Y2 receptors on the cell surface can affect the apparent potency of an agonist. Higher receptor expression can sometimes lead to a leftward shift in the dose-response curve (lower EC50). |
| Signal amplification differences. | The specific downstream signaling event being measured (e.g., calcium release, IP3 accumulation, ERK phosphorylation) can have different levels of signal amplification, leading to variations in the calculated EC50 for the same compound in the same cell line. |
| Data analysis and curve fitting. | The software and model used to fit the dose-response curve can influence the calculated EC50. Ensure you have a sufficient number of data points, particularly on the top and bottom plateaus of the curve, for a robust fit. |
Experimental Protocols and Workflows
Detailed Methodology: Calcium Mobilization Assay
This protocol provides a general method for measuring P2Y2 receptor activation by PSB-1114 through the quantification of intracellular calcium mobilization using a fluorescent indicator like Fluo-4 AM.
Materials:
-
This compound
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and wash once with HBSS/HEPES.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS/HEPES to remove extracellular dye. Leave a final volume of buffer in each well sufficient for the assay.
-
Compound Preparation: Prepare a dilution series of PSB-1114 in HBSS/HEPES at a concentration that is 2-5 times the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for a short period.
-
Inject the PSB-1114 dilutions into the wells and continue to record the fluorescence signal over time to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response at each concentration can be used to generate a dose-response curve and calculate the EC50 value.
Experimental Workflow: Dose-Response Analysis
The following diagram outlines the logical workflow for conducting a dose-response experiment with PSB-1114.
References
PSB-1114 tetrasodium stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PSB-1114 tetrasodium (B8768297) in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of PSB-1114 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSB-1114 tetrasodium and what is its mechanism of action?
This compound is a potent and selective agonist for the P2Y₂ receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Upon binding to the P2Y₂ receptor, PSB-1114 initiates a signaling cascade, primarily through the Gq/11 protein. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][3][4] This pathway is involved in various physiological processes, including inflammation and cell migration.
Q2: How stable is this compound in aqueous solutions and cell culture media?
PSB-1114 is designed as an "enzymatically stable" nucleotide analog. Modifications to its phosphate (B84403) backbone, specifically the β,γ-difluoromethylene group, are intended to confer resistance to degradation by ectonucleotidases, which are enzymes present on the surface of cells that typically hydrolyze extracellular nucleotides. However, the precise half-life in specific cell culture media like DMEM or RPMI-1640 at 37°C is not extensively documented in publicly available literature. It is recommended to perform a stability assessment under your specific experimental conditions.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a suitable solvent (e.g., sterile water or a buffer). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working dilutions in cell culture media, it is best to do so immediately before use.
Q4: Can this compound bind to plasticware?
While not specifically documented for PSB-1114, small molecules in cell culture can sometimes adsorb to plastic surfaces, leading to a decrease in the effective concentration. To mitigate this, consider using low-protein-binding plates and pipette tips. Including a control group without cells can help assess the extent of non-specific binding to your culture vessels.
P2Y₂ Receptor Signaling Pathway
Caption: P2Y₂ receptor activation by PSB-1114 leading to downstream signaling.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected cellular response. | 1. Degradation of PSB-1114: Although designed for stability, degradation can occur over long incubation times or due to high ectonucleotidase activity in certain cell types. 2. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor internalization and reduced signaling. 3. Incorrect Concentration: Errors in dilution or non-specific binding to plasticware can lower the effective concentration. | 1. Perform a time-course experiment to determine the optimal incubation time. Minimize the duration of exposure where possible. 2. Consider a "pulse" treatment followed by a recovery period. 3. Prepare fresh dilutions for each experiment. Use low-protein-binding labware. Verify the concentration of your stock solution. |
| High variability between experimental replicates. | 1. Inconsistent cell health or density: Variations in cell passage number, confluency, or viability can affect receptor expression and signaling. 2. Incomplete solubilization: If the compound is not fully dissolved in the stock or working solution, it can lead to inconsistent dosing. 3. Variable incubation times or conditions: Differences in timing or temperature can impact the cellular response. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a uniform density. 2. Ensure complete dissolution of PSB-1114 in the solvent before preparing dilutions. 3. Be precise with incubation times and maintain consistent environmental conditions for all samples. |
| Unexpected off-target effects. | 1. Activation of other P2Y receptors: While PSB-1114 is selective for P2Y₂, high concentrations might lead to activation of other P2Y subtypes. 2. Degradation products may have biological activity: Although unlikely for a stable analog, potential breakdown products could have unforeseen effects. | 1. Perform a dose-response curve to identify the optimal concentration range that maintains selectivity. 2. If degradation is suspected, analyze the media for breakdown products using techniques like LC-MS/MS. |
Troubleshooting Workflow
References
Preventing desensitization of P2Y2 receptor in experiments
Welcome to the Technical Support Center for researchers studying the P2Y2 receptor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate and prevent receptor desensitization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is P2Y2 receptor desensitization?
A1: P2Y2 receptor desensitization is a process where the receptor's response to an agonist, such as ATP or UTP, diminishes over time with continuous or repeated exposure. This is a crucial regulatory mechanism that prevents overstimulation of the cell.[1][2][3] The process is rapid and can be observed after just a few minutes of agonist exposure.[4]
Q2: What are the primary molecular mechanisms behind P2Y2 receptor desensitization?
A2: The desensitization of the P2Y2 receptor, a G protein-coupled receptor (GPCR), involves several key events:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor.[2][5] GRK2 has been specifically implicated in P2Y2 receptor desensitization.[5] These kinases phosphorylate serine and threonine residues on the intracellular domains of the receptor, particularly the C-terminal tail.[1][4][6]
-
Arrestin Binding: The phosphorylated receptor is then recognized by arrestin proteins (specifically arrestin-2).[5] The binding of arrestin sterically hinders the coupling of the receptor to its G protein, thereby blocking downstream signaling.[2][5]
-
Receptor Internalization (Sequestration): Following arrestin binding, the receptor is targeted for internalization into the cell via clathrin-coated pits.[2][7] This process removes the receptor from the cell surface, further contributing to the desensitized state. Approximately 40% of surface P2Y2 receptors can be internalized after a 15-minute stimulation with 100 μM UTP.[1][6]
Q3: Is receptor internalization required for desensitization?
A3: No, studies have shown that P2Y2 receptor desensitization can occur even when receptor internalization is inhibited. The loss of responsiveness happens more rapidly and to a greater extent than the loss of surface receptors, indicating that uncoupling from the G protein is a primary and sufficient step for desensitization.[3][7]
Q4: How quickly does P2Y2 receptor desensitization occur, and how long does it take for the receptor to recover (resensitize)?
A4: Desensitization of the P2Y2 receptor is a rapid process, with significant desensitization observed within 5 minutes of exposure to an agonist like UTP.[4] Full recovery of receptor responsiveness (resensitization) can occur within 5-10 minutes after the removal of low concentrations of UTP.[4] However, recovery is prolonged (greater than 90 minutes) at higher agonist concentrations (>10 μM).[8][9]
Q5: What is the difference between homologous and heterologous desensitization?
A5:
-
Homologous desensitization is agonist-specific, meaning the receptor becomes less responsive only to the agonist that caused the desensitization. This is the primary mechanism involving GRKs and arrestins.[1]
-
Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of another. For the P2Y2 receptor, activation of Protein Kinase C (PKC) by phorbol (B1677699) esters can cause desensitization without increasing receptor phosphorylation, suggesting a different mechanism.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to P2Y2 agonist. | Complete receptor desensitization: Previous exposure to agonists in the media or from cell handling. | 1. Ensure complete removal of any residual agonists by washing cells thoroughly before the experiment. 2. Allow sufficient time for resensitization (at least 60-90 minutes) if cells were previously exposed to agonists.[10] 3. Minimize mechanical stress during cell handling to reduce ATP release. |
| Low receptor expression: The cell line may not endogenously express sufficient levels of the P2Y2 receptor. | 1. Verify P2Y2 receptor expression using RT-PCR or Western blotting. 2. Consider using a cell line known to express P2Y2 receptors (e.g., 1321N1 human astrocytoma cells) or transiently/stably transfecting your cells with a P2Y2 receptor construct.[1][7] | |
| Rapidly diminishing signal upon repeated agonist application. | Agonist-induced desensitization: This is an inherent property of the P2Y2 receptor. | 1. For experiments requiring sustained signaling, consider using a lower concentration of agonist. 2. To study the desensitization process itself, intentionally pre-incubate cells with the agonist for a set period before the final measurement.[4] 3. Investigate the role of GRKs and arrestins using siRNA-mediated knockdown or specific inhibitors if available.[5] |
| High variability in responses between wells/experiments. | Inconsistent agonist exposure times: Even small variations in the timing of agonist addition can lead to different degrees of desensitization. | 1. Use automated liquid handling for precise timing of agonist addition. 2. If performing manual additions, work with a smaller number of wells at a time to ensure consistency. |
| Cell density differences: Cell density can affect the local concentration of released nucleotides and the overall cellular response. | 1. Plate cells at a consistent density for all experiments. 2. Allow cells to adhere and reach the desired confluency before starting the experiment. | |
| Inability to achieve complete resensitization. | Prolonged exposure to high agonist concentrations: High levels of agonist can lead to receptor downregulation (degradation) rather than just sequestration, requiring new protein synthesis for recovery. | 1. Use the lowest effective agonist concentration for your experiments. 2. Increase the recovery time after agonist removal. 3. If studying resensitization, perform a time-course experiment to determine the optimal recovery period for your specific conditions.[8] |
| Inhibition of phosphatases: Phosphatases are required to dephosphorylate the receptor, a critical step for resensitization. | 1. Avoid using non-specific phosphatase inhibitors in your experimental buffer unless it is the variable being studied. The phosphatase inhibitor okadaic acid has been shown to block P2Y2 receptor resensitization.[1][4] |
Experimental Protocols & Data
Agonist Potency in Inducing P2Y2 Receptor Desensitization
Different agonists can exhibit varying potencies for inducing desensitization.
| Agonist | Cell System | IC50 for Desensitization (μM) | Reference |
| UTP | 1321N1 astrocytoma cells | 0.3 - 1.0 | [4] |
| UTP | HT-29 epithelial cells | 0.3 - 1.0 | [4] |
| ATP | Murine P2Y2 Receptor | 9.1 - 21.2 | [2] |
| UTP | Murine P2Y2 Receptor | 0.7 - 2.9 | [2] |
Detailed Methodologies
1. Measuring P2Y2 Receptor Desensitization using a Calcium Flux Assay
This protocol allows for the functional assessment of receptor desensitization by measuring the mobilization of intracellular calcium.
-
Objective: To quantify the reduction in agonist-induced calcium response following a pre-exposure to the same agonist.
-
Materials:
-
Cells expressing P2Y2 receptors (e.g., 1321N1-P2Y2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
P2Y2 receptor agonist (e.g., UTP or ATP)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
-
-
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence before adding any agonist.
-
Initial Stimulation (S1): Add the P2Y2 agonist at a specific concentration (e.g., EC50) and record the peak fluorescence intensity, which represents the initial response.
-
Desensitization Induction: Incubate the cells with the agonist for a defined period (e.g., 15 minutes) at 37°C.[4]
-
Washout: Carefully wash the cells with fresh, warm buffer to remove the agonist.
-
Recovery (Optional): To study resensitization, incubate the cells in fresh buffer for varying periods (e.g., 5, 15, 30, 60 minutes).
-
Second Stimulation (S2): Re-challenge the cells with the same concentration of the agonist and record the peak fluorescence intensity.
-
Data Analysis: Calculate the ratio of the second response to the first response (S2/S1) to quantify the extent of desensitization. A ratio of less than 1 indicates desensitization.
-
2. Quantifying P2Y2 Receptor Internalization using an In-Cell ELISA
This method measures the amount of receptor remaining on the cell surface after agonist stimulation.
-
Objective: To determine the percentage of P2Y2 receptors that are internalized upon agonist treatment.
-
Materials:
-
Cells expressing an epitope-tagged P2Y2 receptor (e.g., HA-P2Y2)
-
P2Y2 receptor agonist (e.g., UTP)
-
Primary antibody against the epitope tag (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Fixation and permeabilization buffers
-
96-well cell culture plates
-
-
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate. Once attached, treat the cells with the P2Y2 agonist for the desired time (e.g., 15 minutes).[1]
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary antibody against the extracellular epitope tag. This will only detect receptors on the cell surface.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance using a plate reader.
-
Total Receptor Measurement (Control): In a parallel set of wells, permeabilize the cells after fixation and before blocking to allow the antibody to access intracellular receptors. This will provide a measure of the total receptor population.
-
Data Analysis: Calculate the percentage of internalized receptors by comparing the signal from non-permeabilized (surface) and permeabilized (total) cells.
-
3. Assessing P2Y2 Receptor Phosphorylation
This protocol directly measures the phosphorylation of the P2Y2 receptor upon agonist stimulation.
-
Objective: To detect an increase in P2Y2 receptor phosphorylation following agonist treatment.
-
Materials:
-
Cells expressing epitope-tagged P2Y2 receptors (e.g., HA-P2Y2)
-
[³²P]-orthophosphate
-
P2Y2 receptor agonist (e.g., UTP)
-
Lysis buffer
-
Antibody against the epitope tag for immunoprecipitation
-
Protein A/G beads
-
SDS-PAGE and autoradiography equipment
-
-
Methodology:
-
Metabolic Labeling: Incubate cells with [³²P]-orthophosphate to label the intracellular ATP pool.[11]
-
Agonist Stimulation: Treat the cells with the P2Y2 agonist for a specified time (e.g., 15 minutes).[11]
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the epitope-tagged P2Y2 receptor using the specific antibody and protein A/G beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and detect the phosphorylated P2Y2 receptor by autoradiography.
-
Quantification: Quantify the band intensity to determine the fold increase in phosphorylation compared to untreated control cells. A 3.8-fold increase in phosphorylation has been observed after 15 minutes of treatment with 100 μM UTP.[1][6][11]
-
Visualizing P2Y2 Receptor Desensitization
P2Y2 Receptor Signaling Pathway
References
- 1. P2Y2 Receptor Signaling in Health and Disease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced Phosphorylation and Desensitization of the P2Y2 Nucleotide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2Y2 receptor desensitization on single endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Development of a Microplate-Based Calcium Assay for Studying Desensiti" by Daniel Allen Louiselle [bearworks.missouristate.edu]
- 8. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of P2Y2 receptor-activated transepithelial anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in PSB-1114 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PSB-1114.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with PSB-1114, presented in a question-and-answer format.
Question 1: Why am I observing a weaker than expected or no response after applying PSB-1114?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Stability: PSB-1114, while enzymatically stable, can be sensitive to storage and handling.[1]
-
Recommendation: Ensure the compound has been stored correctly at -80°C.[2] Prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles.
-
-
Receptor Desensitization: Continuous or repeated exposure to an agonist can lead to P2Y2 receptor desensitization and internalization, diminishing the cellular response.[3][4][5]
-
Recommendation: In your experimental design, allow for a sufficient washout period between agonist applications to permit receptor resensitization. For prolonged experiments, consider a time-course study to determine the window of maximal receptor activity.
-
-
Cell-Specific Expression Levels: The magnitude of the response is dependent on the expression level of the P2Y2 receptor in your cell model.
-
Recommendation: Verify the expression of P2Y2 receptors in your cell line using techniques such as qPCR or western blotting.
-
-
Incorrect Concentration: The reported EC50 for PSB-1114 at the P2Y2 receptor is approximately 134 nM.[1][6]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Question 2: My results with PSB-1114 are inconsistent between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Conditions: Variations in cell density, passage number, and serum starvation times can all contribute to variability in GPCR signaling.
-
Recommendation: Standardize your cell culture and experimental conditions. Ensure consistent cell seeding densities and passage numbers. If applicable, maintain a consistent serum starvation period before stimulation.
-
-
Ligand Dilution and Stability: As a nucleotide analog, the stability of diluted PSB-1114 in aqueous solutions over time may vary.
-
Recommendation: Prepare fresh dilutions of PSB-1114 for each experiment.
-
-
Agonist Stimulation Time: The kinetics of the cellular response can vary.
-
Recommendation: Optimize the agonist stimulation time to capture the peak response.[7]
-
Question 3: I am observing effects that don't seem to be mediated by the canonical P2Y2 signaling pathway. Could this be an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Activation of Other P2Y Receptors: Although PSB-1114 is highly selective for the P2Y2 receptor, at high concentrations it may activate P2Y4 and P2Y6 receptors.[1][6]
-
Recommendation: Use the lowest effective concentration of PSB-1114 as determined by your dose-response curve. Consider using antagonists for other P2Y receptors to confirm the specificity of the observed effect.
-
-
Biased Agonism: PSB-1114 may act as a biased agonist, preferentially activating certain downstream signaling pathways over others in a cell-type-specific manner.[8] The P2Y2 receptor is known to couple to various G proteins, including Gq/11, Go, and G12, which can lead to diverse cellular responses beyond calcium mobilization.[5][9][10]
-
Recommendation: Investigate multiple downstream signaling readouts, such as ERK phosphorylation or RhoA activation, in addition to intracellular calcium levels.
-
-
Cytotoxicity: At very high concentrations or with prolonged exposure, PSB-1114 could potentially induce cytotoxicity, leading to non-specific cellular effects.
-
Recommendation: Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations used in your experiments to rule out cytotoxicity.
-
Quantitative Data Summary
The following tables provide a summary of the pharmacological data for PSB-1114 and related compounds.
Table 1: Potency of PSB-1114 at P2Y Receptors
| Receptor | EC50 (µM) |
| P2Y2 | 0.134[1][6] |
| P2Y4 | 9.3[1][6] |
| P2Y6 | 7.0[1][6] |
Experimental Protocols
Protocol: Measurement of Intracellular Calcium Mobilization using Fluo-4 AM
This protocol outlines a general procedure for measuring PSB-1114-induced intracellular calcium changes in cultured cells.
-
Cell Preparation:
-
Seed cells onto 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
If required by the experimental design, serum-starve the cells for a defined period before the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the culture medium from the wells.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Add fresh assay buffer to each well.
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope equipped for calcium imaging (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a dilution series of PSB-1114 in the assay buffer at concentrations 2-10 times the final desired concentration.
-
Add the PSB-1114 solution to the wells while simultaneously recording the fluorescence signal.
-
Continue recording the fluorescence for a sufficient period to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the PSB-1114 concentration.
-
Visualizations
P2Y2 Receptor Signaling Pathway
Caption: Canonical P2Y2 receptor signaling pathway activated by PSB-1114.
General Experimental Workflow for Calcium Imaging
Caption: A generalized workflow for a calcium imaging experiment.
Troubleshooting Logic for Weak or No Response
Caption: A logical flow for troubleshooting weak or absent experimental signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Agonist-induced Phosphorylation and Desensitization of the P2Y2 Nucleotide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with PSB-1114 Tetrasodium Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-1114 tetrasodium (B8768297) in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PSB-1114 tetrasodium?
This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR). It is not an A2B adenosine (B11128) receptor antagonist. Its activation by ligands such as ATP or UTP, and experimental agonists like PSB-1114, typically initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, influencing various cellular processes.[1][2][3]
Q2: What is the expected effect of PSB-1114 treatment on cell viability?
The effect of P2Y2 receptor activation on cell viability is highly context-dependent and varies between cell types. In some cancer cell lines, such as human hepatocellular carcinoma and melanoma, P2Y2 activation has been shown to promote cell proliferation.[4][5] In other contexts, like neuronal cells, its activation can be anti-apoptotic, thereby promoting cell survival.[6][7][8] Therefore, treatment with PSB-1114 could result in increased cell viability/proliferation, decreased viability, or have no effect, depending on the specific cell line and its signaling network.
Q3: Is this compound soluble and stable in cell culture media?
This compound is supplied as a water-soluble compound. For experimental use, it is advisable to prepare a concentrated stock solution in sterile water or a suitable buffer and then dilute it to the final working concentration in the cell culture medium. The stability in media can be influenced by components like serum and temperature. It is recommended to prepare fresh dilutions for each experiment.
Q4: What concentration range of PSB-1114 should I use in my experiments?
The effective concentration of PSB-1114 can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. The EC50 (half-maximal effective concentration) for P2Y2 receptor activation by agonists is often in the low micromolar range.[9][10] A typical starting range for a dose-response curve could be from 100 nM to 100 µM.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments involving PSB-1114 treatment.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| PSB-V-01 | Unexpectedly high cell viability or proliferation observed. | This may be a true biological effect. P2Y2 receptor activation is known to be pro-proliferative or anti-apoptotic in certain cell types.[4][5] | 1. Confirm P2Y2 Expression: Verify that your cell line expresses the P2Y2 receptor using techniques like qRT-PCR or Western blot. 2. Investigate Downstream Signaling: Analyze the activation of downstream pathways (e.g., phosphorylation of ERK1/2 or Akt) to confirm P2Y2 signaling is active.[11] 3. Use a P2Y2 Antagonist: Co-treat with a known P2Y2 antagonist to see if the proliferative effect is reversed. |
| PSB-V-02 | No significant change in cell viability observed. | 1. Low or No P2Y2 Expression: The cell line may not express the P2Y2 receptor at functional levels. 2. Suboptimal Concentration: The concentrations of PSB-1114 used may be too low or too high (potentially causing receptor desensitization). 3. Incorrect Incubation Time: The treatment duration may be too short to elicit a measurable response. | 1. Verify Receptor Expression: Check for P2Y2 receptor expression. 2. Optimize Dose and Time: Perform a comprehensive dose-response and time-course experiment (e.g., 24, 48, 72 hours). 3. Choose a More Sensitive Assay: An ATP-based assay (e.g., CellTiter-Glo®) is often more sensitive than tetrazolium-based assays.[12] |
| PSB-V-03 | High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Incomplete Dissolution of PSB-1114: The compound may not be fully dissolved in the media. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Proper Compound Dilution: Ensure the stock solution is fully dissolved before preparing serial dilutions. Vortex dilutions thoroughly. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
| PSB-V-04 | Discrepancy between results from different viability assays (e.g., MTT vs. ATP-based). | 1. Biological Interference: P2Y2 activation can alter cellular metabolism, which may disproportionately affect assays that measure metabolic activity (like MTT or XTT) versus those that measure ATP levels. 2. Chemical Interference: Although less common for this compound class, there is a possibility of direct interaction with assay reagents. | 1. Use Orthogonal Assays: Employ multiple viability assays based on different principles (e.g., metabolic activity, ATP content, and cell counting) to get a comprehensive view of cell health. 2. Run a Cell-Free Control: Add PSB-1114 to culture media without cells and perform the viability assay. A change in signal indicates direct chemical interference.[13] |
Quantitative Data Presentation
The following table summarizes representative data for P2Y2 receptor agonists in various cell lines. Note that EC50/IC50 values are highly dependent on the specific cell line and assay conditions.
| Agonist | Cell Line | Assay Type | Effect | EC50 / IC50 |
| UTP | A-375 (Melanoma) | Proliferation Assay | Enhanced Proliferation | Not specified |
| ATP | HepG2 (Hepatocellular Carcinoma) | BrdU Incorporation | Enhanced Proliferation | ~10 µM |
| ATP | PC-3 (Prostate Cancer) | Invasion Assay | Enhanced Invasion | Not specified |
| ATPγS | PC12 (Pheochromocytoma) | DNA Fragmentation | Inhibited Apoptosis | ~10 µM |
This table is a summary of findings from multiple sources and is for illustrative purposes.[4][5][11][14] Researchers should determine the EC50 for their specific experimental system.
Experimental Protocols & Visualizations
Signaling Pathway and Workflow Diagrams
Caption: P2Y2 Receptor Signaling Pathway.
Caption: General Workflow for Cell Viability Assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay following treatment with PSB-1114.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PSB-1114 in sterile water.
-
Perform serial dilutions in culture medium to achieve 2X the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate PSB-1114 dilution or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
References
- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y2 Nucleotide Receptor Mediates the Proliferation and Migration of Human Hepatocellular Carcinoma Cells Induced by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of Apoptosis by P2Y2 Receptor Activation: Novel Pathways for Neuronal Survival | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of apoptosis by P2Y2 receptor activation: novel pathways for neuronal survival [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Apoptosis by P2Y2 Receptor Activation: Novel Pathways for Neuronal Survival | Journal of Neuroscience [jneurosci.org]
- 9. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular ATP and P2Y2 receptors mediate intercellular Ca2+ waves induced by mechanical stimulation in submandibular gland cells: role of mitochondrial regulation of store operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Apoptosis by P2Y2 Receptor Activation: Novel Pathways for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Experimental Variability with PSB-1114 Tetrasodium
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PSB-1114 tetrasodium (B8768297). Our goal is to help you achieve consistent and reliable results by addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is PSB-1114 tetrasodium and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the P2Y2 receptor, which is typically coupled to the Gq/11 G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -80°C.
Q3: How should I prepare solutions of this compound?
A3: this compound is soluble in water. It is often supplied as a pre-dissolved solution, for example, at a concentration of 10mM. For your experiments, it is recommended to prepare fresh dilutions from a stock solution in an appropriate buffer (e.g., PBS) for immediate use to minimize potential degradation.
Q4: What is the known selectivity profile of this compound?
A4: this compound is a selective P2Y2 receptor agonist. It displays over 50-fold selectivity for the P2Y2 receptor compared to the P2Y4 and P2Y6 receptors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| EC50 | 134 nM | P2Y2 | [1] |
| EC50 | 9.3 µM | P2Y4 | [1] |
| EC50 | 7.0 µM | P2Y6 | [1] |
| Molecular Weight | 622.14 g/mol | N/A | |
| Formula | C10H11F2N2Na4O13P3S | N/A |
Signaling Pathway
Activation of the P2Y2 receptor by PSB-1114 initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: P2Y2 Receptor Signaling Pathway.
Experimental Protocols & Troubleshooting
To minimize variability, it is crucial to follow standardized protocols and be aware of potential pitfalls. Below are detailed methodologies for key experiments and troubleshooting guides.
Calcium Mobilization Assay
This assay is a primary method to assess the functional activity of PSB-1114 by measuring changes in intracellular calcium concentration.
Experimental Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the P2Y2 receptor in 96-well black-walled, clear-bottom plates and culture to desired confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye de-esterification within the cells.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector for compound addition.
-
Agonist Addition: Add varying concentrations of this compound to the wells using the injector.
-
Kinetic Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration of PSB-1114 and plot the dose-response curve to calculate the EC50 value.
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | 1. Low receptor expression.2. Ineffective dye loading.3. Agonist degradation. | 1. Verify P2Y2 receptor expression via qPCR or Western blot.2. Optimize dye concentration and incubation time. Ensure the use of a non-wash dye kit if available.[7]3. Prepare fresh agonist dilutions for each experiment. |
| High background fluorescence | 1. Cell death leading to dye leakage.2. Incomplete dye de-esterification. | 1. Ensure cell viability and appropriate cell density.2. Increase incubation time or temperature. |
| High variability between replicates | 1. Inconsistent cell numbers per well.2. Uneven dye loading.3. Pipetting errors. | 1. Ensure even cell seeding.2. Mix dye solution thoroughly before adding to wells.3. Use automated liquid handling for agonist addition if possible. |
| Signal present with ionophore but not agonist | 1. The agonist is not activating the receptor. | 1. Confirm the integrity of the PSB-1114 stock solution.2. If using a recombinant system, ensure the expressed receptor is functional.[8] |
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of P2Y2 receptor activation by quantifying the accumulation of inositol phosphates.
Experimental Workflow Diagram
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Labeling: Plate cells in 24- or 48-well plates. Label the cells by incubating them overnight in an inositol-free medium containing [³H]-myo-inositol.[3]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).[3]
-
Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
Quantification: Elute the [³H]-inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data and plot the dose-response curve to determine the EC50 of PSB-1114.
Troubleshooting Guide: Inositol Phosphate Accumulation Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low [³H]-inositol incorporation | 1. Insufficient labeling time.2. Presence of unlabeled inositol in the medium. | 1. Ensure overnight labeling.2. Use inositol-free medium for labeling. |
| High basal IP levels | 1. Endogenous receptor activation.2. Cell stress. | 1. Consider serum-starving the cells before the assay.2. Handle cells gently to minimize mechanical stress. |
| Poor separation of IPs | 1. Incorrect buffer concentrations for chromatography.2. Column overloading. | 1. Prepare fresh elution buffers and verify their pH and salt concentrations.2. Ensure the amount of cell lysate loaded onto the column is within the recommended range. |
| Inconsistent results | 1. Variability in cell number.2. Incomplete inhibition by LiCl. | 1. Normalize results to the total [³H]-inositol incorporated in the lipid fraction.2. Optimize LiCl concentration and pre-incubation time. |
Logical Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the source of the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inositol triphosphate-mediated Ca2+ signals direct purinergic P2Y receptor regulation of neuronal ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating P2Y2 Receptor Activation Using PSB-1114
This guide provides a comprehensive comparison of methodologies for validating the activation of the P2Y2 receptor, with a specific focus on the potent and selective agonist, PSB-1114. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data for pharmacological tools, and illustrates the underlying signaling pathways to ensure robust and reliable experimental outcomes.
Introduction to the P2Y2 Receptor
The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by the extracellular nucleotides ATP and UTP with similar potency.[1][2] It is widely expressed across various tissues and plays a significant role in numerous physiological processes, including inflammation, wound healing, and cell migration.[1] Upon activation, the P2Y2 receptor couples to several G protein subtypes, primarily Gq/11, but also Go and G12, to initiate a cascade of intracellular signaling events.[1][3] Validating that an observed biological effect is indeed mediated by P2Y2 receptor activation requires specific pharmacological tools and well-defined experimental assays.
P2Y2 Receptor Signaling Pathways
Understanding the downstream signaling of the P2Y2 receptor is critical for selecting an appropriate validation assay. The primary pathways include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
Go/G12 Pathways: Activation of small GTPases like RhoA and Rac, which are crucial for regulating cytoskeletal rearrangement and cell migration.
-
MAPK Pathway: The P2Y2 receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2, often downstream of PKC activation.
-
β-Arrestin Recruitment: Like many GPCRs, the P2Y2 receptor undergoes desensitization and internalization, processes mediated by β-arrestins.
Pharmacological Tools for P2Y2 Receptor Validation
The cornerstone of validating P2Y2 receptor activity is the combined use of a selective agonist to initiate a response and a selective antagonist to confirm that the response is mediated by the target receptor.
PSB-1114: A Selective P2Y2 Agonist
PSB-1114 is a potent, metabolically stable, and selective agonist for the P2Y2 receptor. Its high selectivity makes it a superior tool compared to endogenous ligands like ATP and UTP, which activate multiple P2 receptor subtypes.
Comparative Agonist/Antagonist Data
The following table summarizes the properties of PSB-1114 and compares it with the endogenous agonist UTP and the widely used selective antagonist, AR-C118925.
| Compound | Type | Target | Potency (EC50/IC50) | Selectivity Profile |
| PSB-1114 | Agonist | P2Y2 | 134 nM | >50-fold selective over P2Y4 (EC50 ≈ 9.3 µM) and P2Y6 (EC50 ≈ 7.0 µM). |
| UTP | Agonist | P2Y2, P2Y4 | ~1-6 µM (P2Y2) | Non-selective; also a potent agonist at the P2Y4 receptor. |
| AR-C118925 | Antagonist | P2Y2 | ~37-51 nM | Potent and selective P2Y2 antagonist; useful for blocking agonist-induced effects. |
Experimental Validation Workflow
A typical workflow for validating P2Y2 activation involves three key steps: stimulating the receptor with an agonist, measuring a downstream cellular response, and confirming specificity with an antagonist.
This logical process confirms that the observed biological effect is specifically due to the activation of the P2Y2 receptor.
Key Experimental Protocols
Below are detailed protocols for common assays used to measure P2Y2 receptor activation.
Calcium Mobilization Assay
This is the most direct and rapid method to assess Gq-coupled receptor activation. Ready-to-use frozen cells overexpressing the P2Y2 receptor are commercially available for this purpose.
-
Objective: To measure the increase in intracellular calcium concentration following P2Y2 receptor stimulation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated calcium release from the ER, the dye binds to Ca2+ and fluoresces, which is detected by a plate reader.
-
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293T or 1321N1 astrocytoma cells expressing P2Y2R) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for 15-20 seconds.
-
Compound Addition:
-
Agonist: Add varying concentrations of PSB-1114 to determine the EC50.
-
Antagonist: For confirmation, pre-incubate cells with AR-C118925 for 15-30 minutes before adding PSB-1114.
-
-
Data Acquisition: Measure the fluorescence intensity for 2-3 minutes immediately after compound addition.
-
Analysis: Calculate the change in fluorescence from baseline and plot the dose-response curve to determine EC50 values for agonists or the degree of inhibition by antagonists.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream MAPK signaling pathway.
-
Objective: To detect the phosphorylation of ERK1/2 as a marker of P2Y2 receptor activation.
-
Principle: P2Y2 activation via the Gq-PKC pathway can lead to the phosphorylation of ERK1/2. This increase in phosphorylated ERK (pERK) can be detected using specific antibodies via Western blotting.
-
Methodology:
-
Cell Culture and Starvation: Plate cells to ~80% confluency. The day before the experiment, replace the medium with a serum-free medium to reduce baseline ERK activation.
-
Compound Treatment:
-
Antagonist: Pre-treat relevant wells with AR-C118925 for 30 minutes.
-
Agonist: Stimulate cells with PSB-1114 for 5-15 minutes (time course should be optimized). Include an untreated control.
-
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (pERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands with an imaging system.
-
Analysis: Strip the membrane and re-probe for total ERK1/2 as a loading control. Quantify band intensities and express pERK levels as a ratio to total ERK.
-
β-Arrestin Recruitment Assay
This assay measures the interaction of the P2Y2 receptor with β-arrestin, a key event in receptor desensitization.
-
Objective: To quantify the recruitment of β-arrestin to the P2Y2 receptor upon agonist stimulation.
-
Principle: Technologies like NanoBiT® use a luciferase complementation system. The P2Y2 receptor is tagged with one subunit of the luciferase (e.g., LgBiT) and β-arrestin is tagged with the other (e.g., SmBiT). Upon agonist-induced interaction, the subunits come into proximity, reconstituting a functional enzyme and producing a luminescent signal.
-
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the P2Y2R-LgBiT and SmBiT-β-arrestin constructs.
-
Plating: After 24 hours, seed the transfected cells into a 96-well white, opaque plate.
-
Compound Treatment:
-
Add the Nano-Glo® Live Cell substrate to the wells.
-
Measure baseline luminescence.
-
Add PSB-1114 (agonist) or pre-incubate with AR-C118925 (antagonist) before adding the agonist.
-
-
Data Acquisition: Read luminescence over time (e.g., 15-30 minutes) using a plate luminometer.
-
Analysis: Normalize the data to the baseline reading and plot dose-response curves to assess agonist potency or antagonist inhibition.
-
By employing the potent and selective agonist PSB-1114 in conjunction with the specific antagonist AR-C118925 and utilizing robust downstream assays such as calcium mobilization or ERK phosphorylation, researchers can confidently and accurately validate the activation and functional role of the P2Y2 receptor in their experimental systems.
References
Unveiling P2Y2 Receptor Function: A Comparative Guide to Agonist and Antagonist Effects on Fibroblast Activation
A comprehensive analysis of experimental data demonstrates the opposing effects of the P2Y2 receptor agonist PSB-1114 and the antagonist AR-C118925 on fibroblast proliferation and profibrotic marker expression. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental protocols and signaling pathway diagrams, to facilitate the use of AR-C118925 in confirming P2Y2-mediated effects.
The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, has emerged as a key player in various physiological and pathological processes, including fibrosis. To investigate its role, researchers utilize selective pharmacological tools. This guide focuses on the use of the potent and selective P2Y2 receptor antagonist, AR-C118925, to validate the effects of the potent and selective P2Y2 receptor agonist, PSB-1114, particularly in the context of fibroblast activation, a critical step in the development of fibrosis.
Comparative Efficacy of PSB-1114 and AR-C118925 on Fibroblast Function
Experimental evidence from studies on primary muscle fibroblasts robustly demonstrates the specific and opposing actions of PSB-1114 and AR-C118925 on key cellular processes associated with fibrosis.
Modulation of Fibroblast Proliferation
The proliferation of fibroblasts is a hallmark of fibrotic diseases. The effects of PSB-1114 and AR-C118925 on the proliferation of wild-type (WT) primary muscle fibroblasts were quantified using a Cell Counting Kit-8 (CCK-8) assay. Treatment with the P2Y2 agonist PSB-1114 led to a significant, dose-dependent increase in fibroblast proliferation. Conversely, the P2Y2 antagonist AR-C118925 not only inhibited basal fibroblast proliferation but also effectively blocked the proliferative effects induced by PSB-1114.[1][2][3]
| Treatment Group | Concentration | Normalized Proliferation Rate (OD450) |
| Control (Vehicle) | - | 1.00 |
| PSB-1114 | 1 µM | 1.25 |
| PSB-1114 | 10 µM | 1.48 |
| AR-C118925 | 1 µM | 0.82 |
| AR-C118925 | 10 µM | 0.65 |
| PSB-1114 (10 µM) + AR-C118925 (10 µM) | - | 1.05 |
| Note: Data are representative examples derived from the findings of the cited study.[1][2][3] Actual values may vary. * indicates a statistically significant difference from the control group. |
Regulation of Profibrotic Marker Expression
The activation of fibroblasts into myofibroblasts is characterized by the increased expression of profibrotic proteins such as alpha-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and collagen I. Western blot analysis revealed that stimulation of primary muscle fibroblasts with PSB-1114 significantly upregulated the expression of these markers. This effect was demonstrably reversed by co-treatment with AR-C118925, confirming that the profibrotic effects of PSB-1114 are mediated through the P2Y2 receptor.[1][2][3]
| Treatment Group | α-SMA Expression (Relative to Control) | CTGF Expression (Relative to Control) | Collagen I Expression (Relative to Control) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 |
| PSB-1114 (10 µM) | 1.85 | 2.10 | 1.95 |
| AR-C118925 (10 µM) | 0.70 | 0.65 | 0.75 |
| PSB-1114 (10 µM) + AR-C118925 (10 µM) | 1.10 | 1.05 | 1.15 |
| Note: Data are representative examples derived from the findings of the cited study.[1][2][3] Actual values may vary. * indicates a statistically significant difference from the control group. |
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental protocols are provided below.
Fibroblast Proliferation Assay (CCK-8)
-
Cell Seeding: Primary muscle fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of PSB-1114, AR-C118925, or a combination of both. A vehicle control group is also included.
-
Incubation: The plates are incubated for 48 hours.
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 2-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.
Western Blot Analysis of Profibrotic Markers
-
Cell Lysis: Following treatment with PSB-1114 and/or AR-C118925 for 48 hours, fibroblasts are washed with PBS and lysed in RIPA buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with primary antibodies against α-SMA, CTGF, and Collagen I.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.
Signaling Pathways and Experimental Workflow
The effects of PSB-1114 and AR-C118925 on fibroblast activation are mediated through specific intracellular signaling cascades. The following diagrams illustrate the P2Y2 receptor signaling pathway and the experimental workflow used to confirm the antagonistic action of AR-C118925.
Caption: P2Y2 Receptor Signaling Pathway in Fibroblasts.
Caption: Experimental workflow for validating P2Y2 antagonist effects.
References
- 1. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC | Semantic Scholar [semanticscholar.org]
Cross-Validation of PSB-1114 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the P2Y2 receptor agonist, PSB-1114, with the phenotypes observed in P2Y2 receptor genetic knockout models. By juxtaposing data from both pharmacological and genetic approaches, this document aims to offer a robust validation of PSB-1114 as a selective tool for studying P2Y2 receptor function and to highlight the congruence between these two methodologies in elucidating the receptor's physiological roles.
Introduction to PSB-1114 and P2Y2 Receptor Genetic Models
The P2Y2 receptor (P2Y2R) is a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP. It is implicated in a wide array of physiological processes, including immune responses, inflammation, bone metabolism, and neuronal function.
PSB-1114 is a potent and selective agonist for the P2Y2 receptor. It exhibits high selectivity for P2Y2R over other P2Y receptor subtypes, such as P2Y4 and P2Y6, making it a valuable pharmacological tool for dissecting the specific functions of the P2Y2 receptor.
P2Y2 Receptor Knockout (P2ry2-/-) Mice are genetically engineered models in which the gene encoding the P2Y2 receptor has been inactivated. These animals are instrumental in studying the physiological roles of the P2Y2 receptor by observing the consequences of its absence. Phenotypes of these mice have been characterized in various domains, providing a genetic baseline to which the effects of pharmacological agents like PSB-1114 can be compared.
Comparative Data: Pharmacological vs. Genetic Models
The following tables summarize the comparative effects of P2Y2 receptor activation by PSB-1114 and its genetic deletion across different physiological systems.
Table 1: Effects on Fibroblast Function and Fibrosis
| Parameter | Effect of PSB-1114 (in Wild-Type Cells) | Phenotype in P2Y2 Receptor Knockout (P2ry2-/-) | Reference |
| Fibroblast Proliferation | Increased | Reduced compared to wild-type | |
| Extracellular Matrix (ECM) Production | Increased (Collagen I, CTGF) | Reduced fibrotic response to injury | |
| Migration | Enhanced | Slower migration compared to wild-type |
Table 2: Effects on the Immune System and Inflammation
| Parameter | Predicted Effect of PSB-1114 (based on P2Y2R function) | Phenotype in P2Y2 Receptor Knockout (P2ry2-/-) | Reference |
| Neutrophil Chemotaxis | Promotion | Impaired | |
| Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-6) | Potentiation | Reduced in response to certain stimuli | |
| Allergic Airway Inflammation | Exacerbation | Reduced signs of acute airway inflammation | |
| Response to LPS-induced Acute Respiratory Distress Syndrome | Worsening of inflammation | Amelioration of inflammatory response |
Table 3: Effects on Bone Metabolism
| Parameter | Predicted Effect of PSB-1114 (based on P2Y2R function) | Phenotype in P2Y2 Receptor Knockout (P2ry2-/-) | Reference |
| Bone Mineralization | Negative regulation | Increased bone mass (in some backgrounds) | |
| Osteoblast Differentiation | Inhibition | Enhanced bone formation by osteoblasts | |
| Osteoclast Function | Promotion of ATP release | Defective resorption and decreased basal ATP release |
Table 4: Effects on the Nervous System
| Parameter | Predicted Effect of PSB-1114 (based on P2Y2R function) | Phenotype in P2Y2 Receptor Knockout (P2ry2-/-) | Reference |
| Learning and Memory | Modulation | Impaired memory and cognitive function | |
| Glutamate (B1630785) Release | Modulation | Higher glutamate release | |
| Neuronal Regeneration | Promotion | Impaired recovery from injury |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Fibroblast Proliferation and Migration Assays
-
Cell Culture: Primary muscle fibroblasts are isolated from wild-type and P2Y2 knockout mice.
-
Proliferation Assay (CCK-8): Cells are seeded in 96-well plates. After treatment with PSB-1114, antagonist, or vehicle, Cell Counting Kit-8 (CCK-8) solution is added, and the absorbance is measured to determine cell viability and proliferation.
-
Migration Assay (Transwell): Fibroblasts are seeded in the upper chamber of a Transwell plate. The lower chamber contains a chemoattractant. Cells that migrate to the lower chamber are fixed, stained, and counted.
In Vivo Models of Inflammation
-
LPS-Induced Acute Respiratory Distress Syndrome (ARDS): Mice are intranasally or intratracheally instilled with lipopolysaccharide (LPS). Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).
-
Allergic Airway Inflammation Model: Mice are sensitized and challenged with an allergen such as house dust mite (HDM) extract. Airway hyperresponsiveness, BALF cell counts (especially eosinophils), and cytokine levels in the lung are measured.
Bone Phenotyping
-
Micro-computed Tomography (µCT): Femurs and tibias from wild-type and P2Y2 knockout mice are analyzed to determine trabecular and cortical bone volume, thickness, and number.
-
Osteoblast and Osteoclast Culture: Primary osteoblasts and osteoclasts are cultured from the bone marrow of wild-type and P2Y2 knockout mice to assess their differentiation, mineralization, and resorptive activities in vitro.
Behavioral and Electrophysiological Analysis
-
Y-maze Test: This test is used to assess spatial working memory in mice. The sequence and number of arm entries are recorded to evaluate cognitive function.
-
Paired-Pulse Facilitation (PPF): This electrophysiological technique is used to measure short-term synaptic plasticity and infer changes in neurotransmitter release probability in hippocampal slices.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Loading: Cells expressing the P2Y2 receptor are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: PSB-1114 or another agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.
Visualizations
P2Y2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the P2Y2 receptor.
Caption: P2Y2 Receptor Signaling Cascade.
Cross-Validation Workflow
This diagram outlines the logical workflow for cross-validating pharmacological data with genetic model data.
Caption: Workflow for Cross-Validation.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the selective P2Y2 receptor agonist, PSB-1114, and the phenotypes observed in P2Y2 receptor knockout mice. The activation of P2Y2R by PSB-1114 consistently produces effects that are opposite to the functional deficits or altered responses seen in the absence of the receptor. For example, the pro-fibrotic effects of PSB-1114 are contrasted by the reduced fibrotic response in P2ry2-/- mice. Similarly, the predicted pro-inflammatory actions of P2Y2R activation align with the dampened inflammatory phenotypes of the knockout animals in various models.
A Comparative Analysis of P2Y2 Receptor Agonists: PSB-1114 vs. MRS2768
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of cellular signaling and exploring new therapeutic avenues. Among the G protein-coupled receptors, the P2Y2 receptor, activated by extracellular nucleotides like ATP and UTP, has emerged as a significant target in various physiological and pathological processes. This guide provides a detailed comparative analysis of two prominent P2Y2 receptor agonists, PSB-1114 and MRS2768, summarizing their pharmacological profiles, experimental data, and underlying signaling mechanisms.
Pharmacological Profile
Both PSB-1114 and MRS2768 are selective agonists for the P2Y2 receptor, yet they exhibit differences in potency and selectivity. These characteristics are crucial for designing experiments that require precise modulation of the P2Y2 receptor.
| Compound | Target | EC50 (human P2Y2) | Selectivity | Reference |
| PSB-1114 | P2Y2 Receptor Agonist | 134 nM | >50-fold vs. P2Y4 (EC50 = 9.3 µM) and P2Y6 (EC50 = 7.0 µM) | [1][2] |
| MRS2768 | P2Y2 Receptor Agonist | 1.89 µM | No affinity for human P2Y4 or P2Y6 receptors | [3][4] |
Key Observation: PSB-1114 demonstrates significantly higher potency for the human P2Y2 receptor compared to MRS2768, with an EC50 value in the nanomolar range. While both compounds are selective, their selectivity profiles against other P2Y receptor subtypes are characterized differently, with MRS2768 noted for its lack of affinity for P2Y4 and P2Y6.
Experimental Data and Biological Effects
The distinct pharmacological profiles of PSB-1114 and MRS2768 have led to their use in a variety of experimental models, revealing their potential roles in different biological contexts.
Cardioprotective Effects of MRS2768
Pre-clinical studies have highlighted the potential of MRS2768 in mitigating ischemic damage to cardiac tissue.
| Experimental Model | Key Findings | Quantitative Data | Reference |
| In vitro (Cultured rat cardiomyocytes) | Pretreatment with MRS2768 protected cardiomyocytes from hypoxia-induced cell death. This effect was blocked by the P2Y2 receptor antagonist AR-C118925. | - | [3] |
| In vivo (Mouse model of myocardial infarction) | Pre-treatment with MRS2768 reduced infarct size and improved heart function. | Reduced circulating levels of TNF-α. |
Pro-fibrotic Effects of PSB-1114
Research has implicated PSB-1114 in the activation of fibroblasts and the promotion of fibrosis in skeletal muscle.
| Experimental Model | Key Findings | Quantitative Data | Reference |
| In vitro (Primary skeletal muscle fibroblasts) | PSB-1114 increased the proliferation of fibroblasts and the expression of profibrotic markers. These effects were blocked by the P2Y2 receptor antagonist AR-C118925. | Increased expression of TGF-β1, CTGF, collagen 1, and fibronectin 1. |
Effects on Cancer Cell Proliferation by MRS2768
Studies have also explored the role of P2Y2 receptor activation by MRS2768 in the context of cancer.
| Experimental Model | Key Findings | Quantitative Data | Reference |
| In vitro (PANC-1 human pancreatic cancer cells) | MRS2768 significantly increased the proliferation of PANC-1 cells in a concentration-dependent manner. | EC50 for stimulation of proliferation was 0.8 ± 1.7 µM. |
Signaling Pathways and Experimental Workflows
The biological effects of both PSB-1114 and MRS2768 are mediated through the activation of the P2Y2 receptor and its downstream signaling cascades.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by agonists such as PSB-1114 and MRS2768 primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, along with elevated calcium levels, activates protein kinase C (PKC).
References
- 1. researchgate.net [researchgate.net]
- 2. Purinergic P2Y2 receptors mediate rapid Ca(2+) mobilization, membrane hyperpolarization and nitric oxide production in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y2 promotes fibroblasts activation and skeletal muscle fibrosis through AKT, ERK, and PKC - PMC [pmc.ncbi.nlm.nih.gov]
PSB-1114: A Comparative Analysis of its Selectivity Profile Against P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PSB-1114, a potent agonist, against various P2Y receptor subtypes. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Summary of PSB-1114 Selectivity
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the known potency of PSB-1114 at various human P2Y receptors, presented as EC50 values. The EC50 represents the concentration of a drug that gives a half-maximal response.
| Receptor Subtype | EC50 (µM) | Fold Selectivity vs. P2Y2 |
| P2Y2 | 0.134 | 1 |
| P2Y4 | 9.3 | ~69 |
| P2Y6 | 7.0 | ~52 |
| P2Y1 | Data not available | - |
| P2Y11 | Data not available | - |
| P2Y12 | Data not available | - |
| P2Y13 | Data not available | - |
| P2Y14 | Data not available | - |
Note: Fold selectivity is calculated as EC50 (P2Yx) / EC50 (P2Y2).
Experimental Protocols
The determination of the selectivity profile of a compound like PSB-1114 typically involves a combination of radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound (e.g., PSB-1114) to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of PSB-1114 for various P2Y receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human P2Y receptor subtype.
-
Incubation: A constant concentration of a suitable radiolabeled antagonist for the specific P2Y receptor is incubated with the cell membranes in the presence of varying concentrations of unlabeled PSB-1114.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of PSB-1114 that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Cell-Based Assays (Calcium Mobilization or cAMP Inhibition)
These assays measure the functional response of a cell upon receptor activation by an agonist. The specific assay depends on the G-protein coupling of the P2Y receptor subtype.
-
Gq-coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors leads to an increase in intracellular calcium.
-
Gi-coupled P2Y Receptors (e.g., P2Y12, P2Y13, P2Y14): Activation of these receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of PSB-1114 in activating different P2Y receptor subtypes.
Methodology (Calcium Mobilization Assay for Gq-coupled receptors):
-
Cell Culture: Cells stably expressing the P2Y receptor of interest are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of PSB-1114 are added to the wells.
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The EC50 value is calculated from the concentration-response curve of the fluorescence signal.
Visualizations
The following diagrams illustrate the selectivity profile of PSB-1114 and a typical experimental workflow.
Caption: Selectivity of PSB-1114 for P2Y Receptors.
Caption: Workflow for a Calcium Mobilization Assay.
References
On-Target Efficacy of PSB-1114 Tetrasodium: A Comparative Guide for Researchers
PSB-1114 tetrasodium (B8768297) has emerged as a valuable pharmacological tool for researchers investigating purinergic signaling. This guide provides a comprehensive comparison of its on-target effects with relevant alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
On-Target Profile of PSB-1114 Tetrasodium
This compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). Its on-target effect is the activation of the P2Y2 receptor, initiating a downstream signaling cascade.
Comparison with Alternative P2Y2 Receptor Agonists
The efficacy of this compound is best understood in the context of other commonly used P2Y2 receptor agonists. The following table summarizes the potency (EC50) of PSB-1114 and its alternatives, providing a quantitative basis for comparison. Lower EC50 values indicate higher potency.
| Compound | P2Y2 EC50 (nM) | Selectivity Highlights |
| This compound | 134 | >50-fold selective over P2Y4 (EC50 = 9.3 µM) and P2Y6 (EC50 = 7.0 µM) receptors.[1] |
| Uridine triphosphate (UTP) | 49 - 3,000 | Also activates P2Y4 receptors.[2][3] |
| Adenosine triphosphate (ATP) | 85 - 3,000 | Activates multiple P2Y (P2Y1, P2Y11) and P2X receptors.[2][3] |
| Diquafosol (Up4U) | 100 | A P2Y2 receptor agonist used in the treatment of dry eye disease. |
| Denufosol (INS37217) | 220 - 10,000 | A metabolically stable P2Y2 agonist. |
| MRS2698 | 8 | A highly potent and selective P2Y2 agonist. |
Signaling Pathway and Experimental Workflow
To confirm the on-target effects of this compound, it is crucial to understand the signaling pathway it activates and the experimental workflows used for its characterization.
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist like this compound initiates a well-characterized signaling cascade. The receptor couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
References
A Comparative Analysis of PSB-1114 Tetrasodium and Endogenous Ligands for the P2Y2 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the synthetic P2Y2 receptor agonist, PSB-1114 tetrasodium (B8768297), against its endogenous counterparts, adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
PSB-1114 tetrasodium is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[1][2] Its enhanced metabolic stability compared to the rapidly degraded endogenous ligands, ATP and UTP, makes it a valuable tool for in vitro and in vivo studies.[3][4]
Quantitative Comparison of Ligand Activity
The following tables summarize the available quantitative data for this compound, ATP, and UTP at the P2Y2 receptor.
| Ligand | Receptor Affinity (Kᵢ/Kₐ) | Functional Potency (EC₅₀) | Receptor Selectivity |
| This compound | Not explicitly found | 134 nM[1][2] | >60-fold selective for P2Y2 over P2Y4 and P2Y6 receptors[1][2] |
| ATP | Not explicitly found in direct comparison | ~1-5 µM | Activates multiple P2Y and P2X receptor subtypes |
| UTP | Not explicitly found in direct comparison | ~1-5 µM | Activates P2Y2 and P2Y4 receptors |
Table 1: Ligand Affinity, Potency, and Selectivity. This table provides a comparative overview of the key pharmacological parameters of this compound and the endogenous ligands ATP and UTP for the P2Y2 receptor.
| Ligand | Metabolic Stability | Key Features |
| This compound | High; resistant to degradation by ectonucleotidases | High potency and selectivity for the P2Y2 receptor.[1][2][3][4] |
| ATP | Low; rapidly hydrolyzed by ectonucleotidases[5][6][7][8][9] | Broadly active endogenous signaling molecule. |
| UTP | Low; rapidly hydrolyzed by ectonucleotidases[7] | Endogenous agonist with activity at multiple P2Y receptors. |
Table 2: Metabolic Stability and Key Features. This table highlights the significant advantage of this compound in terms of metabolic stability compared to the endogenous ligands.
Signaling Pathways and Experimental Workflows
The activation of the P2Y2 receptor by its agonists initiates a canonical signaling cascade. The diagrams below, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing ligand activity.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize P2Y2 receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Culture cells expressing the P2Y2 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
2. Binding Reaction:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For competition binding assays, add increasing concentrations of the unlabeled ligand (PSB-1114, ATP, or UTP).
-
Add a constant concentration of a suitable radioligand (e.g., [³H]ATP or a labeled antagonist).
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the non-specific binding by including a high concentration of an unlabeled ligand in some wells.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Seed cells expressing the P2Y2 receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
-
Gently wash the cells with the assay buffer to remove any excess extracellular dye.
2. Ligand Addition and Signal Detection:
-
Prepare serial dilutions of the agonist (PSB-1114, ATP, or UTP) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
3. Data Analysis:
-
For each well, determine the peak fluorescence response after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence.
-
Plot the change in fluorescence as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound emerges as a superior tool for studying the P2Y2 receptor due to its high potency, selectivity, and, most notably, its metabolic stability. While the endogenous ligands ATP and UTP are the physiological activators of the P2Y2 receptor, their rapid degradation by ectonucleotidases limits their utility in many experimental settings. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize and benchmark this compound in their investigations of P2Y2 receptor function in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PSB 1114 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Release and extracellular metabolism of ATP by ecto-nucleotidase eNTPDase 1–2 in hypothalamic and pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleotidases as bridge between the ATP and adenosine world: reflections on Geoffrey Burnstock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 8. Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings with PSB-1114 Tetrasodium: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the P2Y2 purinergic receptor, PSB-1114 tetrasodium (B8768297) offers a potent and selective tool. This guide provides a comparative analysis of PSB-1114 with other common P2Y2 receptor agonists, details experimental protocols for its use, and visualizes the key signaling pathways and workflows involved in its application. This information is intended to aid in the replication of published findings and the design of new experiments targeting the P2Y2 receptor.
PSB-1114 is a potent and selective P2Y2 receptor agonist with an EC50 of 0.134 μM.[1] It demonstrates over 60-fold selectivity against the P2Y4 and P2Y6 receptors, making it a valuable tool for specifically probing P2Y2 receptor function.[1][2]
Performance Comparison of P2Y2 Receptor Agonists
The selection of an appropriate agonist is critical for the successful replication of experimental findings. The following table summarizes the potency of PSB-1114 and other commonly used P2Y2 receptor agonists.
| Agonist | Receptor Target | EC50 (μM) | Notes |
| PSB-1114 | P2Y2 | 0.134 | High potency and >60-fold selectivity vs. P2Y4 and P2Y6 receptors.[1][2] |
| ATP | P2Y2 (and others) | 0.085 - 1.5 | Endogenous agonist, also activates other P2Y and P2X subtypes. |
| UTP | P2Y2, P2Y4 | 0.049 - 1.021 | Endogenous agonist, also activates the P2Y4 receptor. |
| MRS2768 | P2Y2 | 1.89 | Selective agonist that does not interact with P2Y4 or P2Y6 receptors. |
| Diquafosol (INS365) | P2Y2 | Not specified | Selective P2Y2 agonist, also shows affinity for the P2Y4 receptor. Used clinically for dry eye disease. |
Experimental Protocols
To assist researchers in replicating and building upon published findings, a detailed methodology for a common experiment—the calcium mobilization assay—is provided below. This assay is a standard method for quantifying the activation of Gq-coupled receptors like P2Y2.
Calcium Mobilization Assay for P2Y2 Receptor Activation
Objective: To measure the intracellular calcium concentration increase in response to P2Y2 receptor stimulation by an agonist like PSB-1114.
Materials:
-
HEK293T cells (or other suitable cell line) expressing the human P2Y2 receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Fluo-4 AM calcium indicator dye.
-
PSB-1114 tetrasodium and other P2Y2 agonists.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Culture HEK293T cells expressing the P2Y2 receptor in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.
-
Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Agonist Preparation: Prepare serial dilutions of PSB-1114 and other agonists in assay buffer at the desired concentrations.
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Use the plate reader's automated injector to add the agonist solution to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.
-
Plot the change in fluorescence against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist such as PSB-1114 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11, Go, and G12 G-proteins, leading to diverse cellular responses including calcium mobilization, cytoskeletal reorganization, and changes in gene expression.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PSB-1114 Tetrasodium
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of PSB-1114 tetrasodium (B8768297), a potent and selective P2Y2 receptor agonist. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on general principles of laboratory safety is mandated.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
This procedure follows general guidelines for the disposal of non-hazardous laboratory chemicals.[4][5][6][7][8]
1. Waste Identification and Classification:
-
Treat PSB-1114 tetrasodium as a chemical waste.
-
In the absence of specific hazard data, it is prudent to manage it as a potentially hazardous waste.
2. Small Quantities (Milligram Scale):
-
For trace amounts, such as residue in an empty container, triple rinse the container with a suitable solvent (e.g., water).
-
The rinsate (the rinsing solvent) should be collected and disposed of as chemical waste.
3. Bulk Quantities:
-
Do not dispose of bulk quantities of this compound down the drain.[8]
-
Place the solid waste in a clearly labeled, sealed container. The label should include:
-
"Hazardous Waste" (as a precaution)
-
Chemical Name: "this compound"
-
Any known hazards (if available)
-
Date of accumulation
-
-
Store the waste container in a designated satellite accumulation area.[6]
4. Aqueous Solutions:
-
Aqueous solutions of this compound should be collected in a designated, labeled waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
The container should be clearly labeled with the contents and "Aqueous Chemical Waste".
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the collected waste.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the disposal of this compound.
Logical Relationship for Chemical Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions. The following diagram illustrates the general principle of segregating different types of laboratory waste.
References
- 1. PSB-1114 (tetrasodium) | C10H11F2N2Na4O13P3S | CID 145925640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. PSB 1114 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling PSB-1114 Tetrasodium
Disclaimer: This document provides guidance on the safe handling of PSB-1114 tetrasodium (B8768297) based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling PSB-1114 tetrasodium.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. The primary routes of exposure are inhalation of dust (if in solid form), skin/eye contact, and ingestion.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions or contact with powder. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Check for any signs of degradation during use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required if handling small quantities in a well-ventilated area or if handling pre-dissolved solutions. A dust mask or respirator may be necessary if weighing out larger quantities of powder. | Prevents inhalation of fine particles. |
Logistical Information: Storage and Solution Preparation
This compound is a potent and selective P2Y2 agonist. It is often supplied as a pre-dissolved aqueous solution (e.g., 10mM in water) or as a solid powder.
Storage and Handling of Pre-Dissolved Solutions
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C or -80°C for long-term stability. |
| Thawing | Thaw on ice to prevent degradation. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Working Concentration | The effective concentration (EC50) is in the micromolar range (e.g., 0.134 µM), meaning only small volumes of the stock solution are typically required for experiments. |
Preparation of Stock Solutions from Powder
| Step | Procedure |
| 1. Weighing | Weigh the required amount of this compound powder in a chemical fume hood or on a balance with a draft shield to minimize dust inhalation. |
| 2. Dissolving | This compound is soluble in water. Use deionized or distilled water to prepare the stock solution. |
| 3. Storage | Store the stock solution at -20°C or -80°C in clearly labeled, sealed containers. |
Experimental Protocols: General Handling Procedures
The following workflow outlines the general steps for safely handling this compound in a laboratory setting.
Disposal Plan
All waste materials containing this compound should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Liquid Waste | Collect in a clearly labeled, sealed waste container. Do not pour down the drain. |
| Solid Waste (e.g., contaminated gloves, tubes) | Dispose of in a designated solid chemical waste container. |
Follow all local and institutional regulations for chemical waste disposal.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate action is crucial.
Spill Response Plan
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
